molecular formula C10H10O3 B1609013 2-(Allyloxy)benzoic acid CAS No. 59086-52-1

2-(Allyloxy)benzoic acid

Katalognummer: B1609013
CAS-Nummer: 59086-52-1
Molekulargewicht: 178.18 g/mol
InChI-Schlüssel: XPWMIGFSEWFXEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Allyloxy)benzoic acid is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-prop-2-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWMIGFSEWFXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396572
Record name 2-(allyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59086-52-1
Record name 2-(allyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Allyloxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 2-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 59086-52-1 Synonyms: O-Allylsalicylic acid; 2-Prop-2-enoxybenzoic acid[1]

Executive Summary

2-(Allyloxy)benzoic acid is a bifunctional aromatic building block characterized by a carboxylic acid moiety ortho-positioned to an allyloxy ether group. This structural arrangement makes it a critical intermediate in organic synthesis, particularly for Claisen rearrangements to access 3-substituted salicylic acids and for intramolecular cyclizations yielding benzofuran derivatives.

This guide outlines the high-purity synthesis, reactivity profile, and application of this compound in drug discovery and material science.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
CAS Number 59086-52-1
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
Appearance White to off-white crystalline solid
Melting Point 62–65 °C
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa ~3.5 (Carboxylic acid), Phenolic ether is non-ionizable
Key Precursor Methyl Salicylate (CAS: 119-36-8)

Synthetic Pathways & Mechanistic Insight[10]

While direct alkylation of salicylic acid is possible, it often suffers from chemoselectivity issues (esterification vs. etherification). The Methyl Ester Route is the industry standard for generating high-purity this compound. This pathway utilizes methyl salicylate to protect the carboxylate, ensuring exclusive


-alkylation of the phenol.
The Methyl Ester Route (Recommended)

This two-stage protocol ensures >95% purity by avoiding the formation of allyl esters.

Stage 1: Williamson Ether Synthesis

Reaction: Methyl salicylate + Allyl bromide


 Methyl 2-(allyloxy)benzoate
  • Mechanism: The carbonate base deprotonates the phenolic hydroxyl (pKa ~10) to form a phenoxide anion. This nucleophile attacks the allyl bromide in a classic

    
     mechanism.
    
  • Why Acetone? A polar aprotic solvent like acetone (or DMF) solvates the cation (

    
    ), leaving the phenoxide anion "naked" and highly reactive.
    
Stage 2: Saponification

Reaction: Methyl 2-(allyloxy)benzoate


 this compound
  • Mechanism: Base-catalyzed hydrolysis (

    
    ) cleaves the methyl ester. Acidification with HCl protonates the carboxylate to precipitate the free acid.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl Salicylate (CAS 119-36-8) Reagents1 Allyl Bromide K2CO3 / Acetone Reflux 6h Intermediate Methyl 2-(allyloxy)benzoate (CAS 6282-42-4) Start->Intermediate Reagents2 NaOH (aq) MeOH / Reflux Product This compound (CAS 59086-52-1) Intermediate->Product Workup Acidify (HCl) Recrystallize

Figure 1: Step-wise synthesis via the methyl ester intermediate to ensure regioselectivity.

Experimental Protocol

Safety Note: Allyl bromide is a lachrymator and alkylating agent. Work in a fume hood.

Step 1: Synthesis of Methyl 2-(allyloxy)benzoate
  • Charge: In a 500 mL round-bottom flask, dissolve Methyl Salicylate (15.2 g, 100 mmol) in Acetone (150 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 27.6 g, 200 mmol).
    
  • Alkylation: Add Allyl Bromide (10.4 mL, 120 mmol) dropwise over 10 minutes.

  • Reflux: Heat to reflux (approx. 56 °C) with vigorous stirring for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the acetone under reduced pressure to yield a pale yellow oil.

    • Checkpoint: This oil is Methyl 2-(allyloxy)benzoate (CAS 6282-42-4).[2][3][4]

Step 2: Hydrolysis to Free Acid
  • Solubilization: Dissolve the crude oil from Step 1 in Methanol (50 mL).

  • Saponification: Add a solution of NaOH (8.0 g, 200 mmol) in Water (50 mL).

  • Reaction: Reflux at 70 °C for 2 hours. The solution will become homogeneous.

  • Isolation:

    • Cool to room temperature.[5]

    • Evaporate methanol under vacuum.

    • Dilute the aqueous residue with water (50 mL) and wash with Diethyl Ether (2 x 30 mL) to remove unreacted neutral organics.

    • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1–2 using 6M HCl . A white precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (1:1) to obtain white needles.

    • Yield: ~85-90% (overall).

    • Mp: 62–64 °C.

Reactivity Profile: The Claisen Rearrangement

The defining feature of this compound is its ability to undergo a [3,3]-sigmatropic rearrangement (Claisen Rearrangement) upon heating. This reaction is thermodynamically driven and provides a reliable route to 3-allyl-2-hydroxybenzoic acid (3-allylsalicylic acid), a scaffold difficult to access via direct electrophilic aromatic substitution.

Mechanism

The allyl vinyl ether moiety undergoes a concerted suprafacial shift. The bond breaks at the oxygen and reforms at the ortho-carbon (C3 position), temporarily disrupting aromaticity. Rapid tautomerization restores the phenol, locking the allyl group at the C3 position.

ClaisenRearrangement Substrate This compound TS [3,3]-Sigmatropic Transition State (>180°C) Substrate->TS Heat Intermediate Dienone Intermediate TS->Intermediate Product 3-Allylsalicylic Acid Intermediate->Product Tautomerization

Figure 2: Thermal rearrangement pathway to C-allyl derivatives.

Applications in Drug Discovery[2][12][13]

Benzofuran Synthesis

This compound is a precursor for 3-substituted benzofurans , a pharmacophore found in anti-arrhythmic drugs (e.g., Amiodarone) and anti-microbials.

  • Method: Iodocyclization of the allyl ether followed by dehydrohalogenation.

  • Utility: Provides a handle for further functionalization at the 3-position of the benzofuran ring.

Polymer Chemistry

The allyl group serves as a "latent" polymerizable handle.

  • UV Curing: The allyl ether can participate in thiol-ene "click" reactions for UV-curable dental resins.

  • Copolymerization: Used to introduce salicylic acid moieties into polymer backbones for controlled drug release (prodrug polymers).

References

  • PubChem. (2024).[4] this compound - Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Claisen Rearrangement: Mechanism and Applications. [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information: Synthesis of allyloxy benzoic acid derivatives. RSC Advances. [Link]

Sources

Technical Monograph: 2-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(Allyloxy)benzoic acid, designed for researchers in organic synthesis and medicinal chemistry.

Scaffold Analysis, Synthetic Protocols, and Reactivity Profiles

Executive Summary

This compound (CAS: 59086-52-1), also known as O-allylsalicylic acid, is a bifunctional aromatic scaffold characterized by a carboxylic acid moiety ortho-positioned to an allyloxy ether.[1] It serves as a critical "switch" intermediate in organic synthesis: under mild conditions, it acts as a functional monomer for molecular imprinting, while under thermal stress, it undergoes a [3,3]-sigmatropic rearrangement to access the 3-substituted salicylic acid series. This duality makes it indispensable for accessing benzofuran pharmacophores and developing selective chemical sensors.

Molecular Architecture & Physicochemical Properties[2][3][4]

The molecule exhibits a distorted planar geometry where the allyloxy chain introduces steric bulk, disrupting the intramolecular hydrogen bonding typically seen in salicylic acid. This structural alteration significantly lowers the melting point compared to its parent phenol.

Table 1: Physicochemical Data Profile[5][6]
PropertyValue / DescriptionExperimental Context
Molecular Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

--
Molecular Weight 178.19 g/mol --
Physical State Solid (Crystalline)White to off-white needles/powder
Melting Point 60–65 °CSignificantly lower than salicylic acid (158°C) due to loss of phenolic H-bond donor
Solubility Soluble in organic solvents (EtOH, Acetone, DCM, DMF); Sparingly soluble in cold waterAcidic functional group allows dissolution in basic aqueous media (

)
pKa (Predicted) ~3.5 (COOH)Comparable to substituted benzoic acids
Key Functionality 1.[2][3][4][5][6][7][8][9][10][11] Carboxylic Acid (Electrophile/H-bond donor)2. Allyl Ether (Nucleophile/Rearrangement precursor)Bifunctional handle for divergent synthesis

Synthetic Pathways & Optimization

The synthesis of this compound is a classic application of the Williamson ether synthesis. However, selective alkylation of the phenolic oxygen over the carboxylate requires precise pH control and solvent selection.

Protocol 1: Selective O-Alkylation of Salicylic Acid

Mechanistic Logic: Salicylic acid contains two acidic protons: the carboxylate (


) and the phenol (

). To selectively alkylate the phenol, one must generate the dianion or use a base strong enough to deprotonate the phenol in a polar aprotic solvent that enhances the nucleophilicity of the phenoxide.

Reagents:

  • Salicylic Acid (1.0 eq)

  • Allyl Bromide (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: Acetone (Reflux) or DMF (

    
    )
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq, optional Finkelstein condition)

Step-by-Step Methodology:

  • Deprotonation: Dissolve salicylic acid in acetone. Add anhydrous

    
     slowly. The mixture will bubble (
    
    
    
    release) as the carboxylate forms. Stir for 30 minutes to ensure partial phenoxide formation.
  • Alkylation: Add allyl bromide dropwise. If using acetone, heat to reflux (

    
    ) for 6–12 hours. If using DMF, heat to 
    
    
    
    for 3 hours.
    • Note: The phenoxide is the softer, more powerful nucleophile compared to the carboxylate, favoring ether formation over ester formation under these conditions.

  • Workup (Critical): The reaction yields the potassium salt.

    • Remove solvent under reduced pressure.

    • Redissolve residue in water.

    • Acidification: Slowly add 1M HCl until pH < 2. The product, this compound, will precipitate as a solid.

  • Purification: Recrystallize from ethanol/water or hexanes/ethyl acetate.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Salicylic Acid (C7H6O3) Base Base Treatment (K2CO3 / Acetone) Start->Base Inter Dianion Intermediate (Phenoxide/Carboxylate) Base->Inter Deprotonation Reactant + Allyl Bromide (Sn2 Attack) Inter->Reactant Salt Potassium Salt (In Solution) Reactant->Salt Reflux 6h Acid Acidification (HCl, pH < 2) Salt->Acid Product This compound (Precipitate) Acid->Product Precipitation

Caption: Figure 1.[4][10][11] Selective Williamson ether synthesis pathway converting salicylic acid to this compound via dianion intermediate.

Reactivity Profile: The Claisen Rearrangement

The defining feature of this compound is its ability to undergo an ortho-Claisen rearrangement . This is the primary route to accessing 3-allyl-2-hydroxybenzoic acid, a scaffold difficult to synthesize via direct electrophilic aromatic substitution due to directing group conflicts.

Mechanistic Insight

Upon heating (typically


 or in high-boiling solvents like N,N-diethylaniline), the allyl vinyl ether moiety executes a concerted [3,3]-sigmatropic rearrangement.
  • Transition State: Ordered chair-like geometry.

  • Migration: The allyl group migrates to the ortho-carbon (C3 position).

  • Tautomerization: The resulting dienone rapidly tautomerizes to restore aromaticity, yielding the phenol.

Why this matters: This reaction is stereoselective and regiospecific, preserving the carboxylic acid functionality (unless extreme temperatures cause decarboxylation).

Visualization: Claisen Rearrangement Mechanism[14]

ClaisenMechanism Substrate This compound Heat Thermal Activation (>170°C) Substrate->Heat TS [3,3]-Sigmatropic Transition State Heat->TS Intermediate Dienone Intermediate TS->Intermediate C-C Bond Formation Taut Enolization (Restoration of Aromaticity) Intermediate->Taut Product 3-Allyl-2-hydroxybenzoic Acid Taut->Product H-Shift

Caption: Figure 2. Thermal [3,3]-sigmatropic rearrangement mechanism yielding the C-allylated derivative.

Applications in Drug Discovery & Materials[12]

A. Pharmacophore Precursor (Benzofurans)

This compound is a "pre-cyclization" scaffold. Following the Claisen rearrangement, the pendant allyl group at the C3 position can react with the phenolic oxygen (often via oxidative cyclization or palladium catalysis) to form substituted benzofurans . Benzofurans are privileged structures in cardiology (e.g., Amiodarone analogs) and oncology.

B. Molecularly Imprinted Polymers (MIPs)

In materials science, the allyl group serves as a polymerizable handle.

  • Technique: The molecule acts as a functional monomer. The carboxylic acid binds to a template (e.g., a target drug like Metronidazole), and the allyl group copolymerizes with a crosslinker (like EGDMA).

  • Result: A polymer matrix with specific cavities that recognize benzoic acid derivatives or salicylates.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance ( -NMR, 400 MHz, )
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
COOH > 10.5Broad Singlet1HCarboxylic Acid
Ar-H (C6) 8.15Doublet of doublets1HOrtho to Carbonyl (Deshielded)
Ar-H (C4) 7.55Triplet of doublets1HPara to Ether
Ar-H (C3, C5) 7.05 – 7.15Multiplet2HOrtho/Para to Ether (Shielded)
Vinyl (=CH) 6.05 – 6.15Multiplet1HAllyl Internal Alkene
Vinyl (=CH2) 5.35 – 5.55Two Doublets2HAllyl Terminal Alkene
Ether (-OCH2) 4.75Doublet2HAllyl Methylene

Interpretation: The disappearance of the phenolic singlet (~10.5 ppm in salicylic acid, though often broad) and the appearance of the allyl pattern (5.3–6.1 ppm) confirms O-alkylation.

References

  • Synthesis Protocol & Characterization

    • Source: Royal Society of Chemistry (Supplementary Info). "Preparation of 4-(allyloxy) benzoic acid" (Analogous protocol for 2-isomer).
    • URL:[Link]

  • Claisen Rearrangement Mechanism

    • Source: Organic Chemistry Portal. "Claisen Rearrangement - Mechanism and Scope."
    • URL:[Link]

  • Physical Properties (Melting Point): Source: ChemicalBook. "this compound Properties."
  • MIP Applications

    • Source: Asian Journal of Chemistry. "Synthesis of Molecularly Imprinted Polymers for the Extraction of p-Hydroxybenzoic Acid."
    • URL:[Link]

Sources

Technical Master Guide: 2-(Allyloxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intermediates for Heterocyclic Synthesis and Polymer Engineering

Executive Summary

2-(Allyloxy)benzoic acid (2-ABA) and its derivatives represent a critical class of bifunctional building blocks in modern organic synthesis and materials science. Distinguished by the coexistence of a carboxylic acid moiety and an allylic ether linkage, these compounds serve as versatile "molecular pivots." They are primarily utilized to access 3-allyl-2-hydroxybenzoic acid scaffolds via [3,3]-sigmatropic rearrangements (Claisen) and to construct benzofuran architectures—a pharmacophore ubiquitous in anti-arrhythmic and anti-tumor therapeutics.

This guide provides a rigorous technical analysis of the synthesis, mechanistic utility, and industrial applications of 2-ABA derivatives, designed for researchers requiring high-fidelity protocols and mechanistic depth.

Chemical Architecture & Synthesis

The synthesis of this compound relies on the chemoselective O-alkylation of salicylic acid. The challenge lies in suppressing the formation of the ester (allyl salicylate) or the bis-alkylated product.

Mechanistic Considerations

The reaction is a Williamson ether synthesis. The phenoxide anion, generated by deprotonation of the phenolic hydroxyl group (pKa ~13), acts as the nucleophile displacing the halide from the allylating agent.

  • Selectivity Control: The carboxylate group (pKa ~3) is deprotonated first but is less nucleophilic towards soft electrophiles (like allyl bromide) than the phenoxide under specific solvent conditions (e.g., polar aprotic solvents like DMF). However, strict stoichiometric control is required to prevent esterification.

Validated Protocol: Chemoselective O-Alkylation

Objective: Synthesis of this compound from salicylic acid.

Reagents:

  • Salicylic Acid (1.0 eq)

  • Allyl Bromide (2.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)
    
  • Solvent: Acetone (reflux) or DMF (

    
    )
    
  • Catalyst: Potassium Iodide (KI, 0.1 eq - Finkelstein condition enhancement)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylic Acid (13.8 g, 100 mmol) in anhydrous Acetone (150 mL). Add

    
     (34.5 g, 250 mmol) and KI (1.6 g, 10 mmol). Stir at room temperature for 30 minutes to ensure deprotonation.
    
  • Alkylation: Add Allyl Bromide (19 mL, 220 mmol) dropwise over 20 minutes to control exotherm.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
    
    • Checkpoint: The formation of the allyl ester-ether intermediate is common.

  • Hydrolysis (In-situ): If the ester forms, add 10% NaOH (aq) (50 mL) and reflux for an additional hour to hydrolyze the ester back to the acid, leaving the ether intact.

  • Workup: Evaporate acetone. Acidify the aqueous residue with 1M HCl to pH 2. The product will precipitate.[1][2]

  • Purification: Filter the white solid and recrystallize from Ethanol/Water (1:1).

    • Expected Yield: 85–92%

    • Characterization:

      
       NMR (
      
      
      
      )
      
      
      4.7 (d, 2H,
      
      
      ), 5.3-5.5 (m, 2H,
      
      
      ), 6.0-6.1 (m, 1H,
      
      
      ).

Mechanistic Utility: The Claisen Rearrangement

The defining feature of this compound derivatives is their ability to undergo the Claisen Rearrangement . This [3,3]-sigmatropic shift is thermodynamically driven and concerted, converting the O-allyl ether into a C-allyl phenol (3-allyl-2-hydroxybenzoic acid).

Reaction Pathway Visualization

The following diagram illustrates the transition from the O-alkylated precursor through the chair-like transition state to the C-allylated product, and subsequent cyclization pathways.

ClaisenRearrangement Figure 1: Thermal Claisen Rearrangement and Divergent Synthesis Pathways Start This compound TS [3,3]-Sigmatropic TS (Chair Conformation) Start->TS Heat (180-200°C) No Catalyst Inter Dienone Intermediate TS->Inter Rearrangement Product 3-Allyl-2-hydroxybenzoic Acid (C-Allylated) Inter->Product Tautomerization (Aromatization) Benzofuran Benzofuran Derivative (Cyclized) Product->Benzofuran Pd(II) or I2 Cyclization

Technical Insight: Thermal vs. Lewis Acid Catalysis
  • Thermal: Requires high temperatures (

    
    ), often achieved in high-boiling solvents like decalin or N,N-diethylaniline.
    
  • Lewis Acid Catalysis: The use of

    
     or 
    
    
    
    can lower the activation energy, allowing the rearrangement to proceed at
    
    
    to
    
    
    . This is crucial for substrates with sensitive functional groups.

Gateway to Heterocycles: Benzofuran Synthesis

2-(Allyloxy)benzoic acids are prime precursors for benzofurans , a scaffold found in drugs like Dronedarone (anti-arrhythmic) and Amiodarone .

Iodocyclization Protocol

This method utilizes electrophilic iodine to trigger ring closure.

Protocol:

  • Substrate: Methyl 2-(allyloxy)benzoate (esterified to prevent acid interference).

  • Reagents:

    
     (3.0 eq), 
    
    
    
    (3.0 eq),
    
    
    .
  • Conditions: Stir at room temperature for 12 hours.

  • Mechanism: The iodine activates the alkene (

    
    -complex), followed by nucleophilic attack by the carbonyl oxygen (or phenolic oxygen if deprotected) to form the dihydrobenzofuran ring.
    
  • Elimination: Treatment with DBU (base) eliminates HI to yield the aromatic benzofuran.

Ring-Closing Metathesis (RCM)

For derivatives with extended allyl chains, Ruthenium-based catalysts (Grubbs II) facilitate RCM to form benzoxepines or chromenes.

BenzofuranSynthesis Figure 2: Divergent Cyclization Strategies for Heterocycle Formation Precursor 2-(Allyloxy)benzoate Ester PathA Path A: Iodocyclization Precursor->PathA I2, NaHCO3 PathB Path B: RCM (Grubbs II) Precursor->PathB Ru Catalyst IodoInt 3-Iodo-2,3-dihydrobenzofuran PathA->IodoInt 5-exo-trig Chromene 2H-Chromene Derivative PathB->Chromene If allyl chain extended Benzofuran Benzofuran-2-carboxylate IodoInt->Benzofuran DBU (Elimination)

Industrial & Pharmaceutical Applications[3][4][5]

Comparative Data: Reaction Conditions

The following table summarizes conditions for optimizing the yield of this compound derivatives based on recent literature.

Reaction TypeSolventBase/CatalystTemp (

)
Yield (%)Notes
O-Alkylation Acetone

/ KI
56 (Reflux)85-92Standard, robust method.
O-Alkylation DMF

0 to 2595Higher yield, requires dry conditions.
Claisen Rearr. DecalinNone19078Thermal, solvent removal difficult.
Claisen Rearr.


-7882Lewis acid catalyzed, strictly anhydrous.
Polymer Science: Dental Monomers

A specific derivative, 2-((1,3-bis(methacryloyloxy)propan-2-yloxy)carbonyl)benzoic acid (BMPB) , has emerged as a high-performance dental monomer.[3]

  • Function: It serves as a co-monomer in dentin adhesives.

  • Advantage: The aromatic carboxylic acid moiety improves adhesion to the calcium in hydroxyapatite (tooth mineral), while the methacrylate groups allow for photopolymerization.

  • Synthesis: Reaction of phthalic anhydride with glycerol dimethacrylate.

Drug Development: 2-Allyloxy-5-nitrobenzoic Acid

This derivative is used as a transition-state analogue to study Chorismate Mutase .

  • Significance: The enzyme catalyzes the Claisen rearrangement of chorismate to prephenate. 2-Allyloxy-5-nitrobenzoic acid mimics the geometry of the transition state, aiding in the design of inhibitors for bacterial biosynthesis pathways (antibiotic targets).

References

  • Synthesis & Crystal Structure: Ferreira, H., et al. (2009).[4] 2-Allyloxy-5-nitrobenzoic acid. Acta Crystallographica Section E. Link

  • Claisen Rearrangement Mechanism: Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002. Link

  • Benzofuran Synthesis: Okitsu, T., et al. (2008). Synthesis of Benzofurans via Iodocyclization. Journal of Organic Chemistry. Link

  • Dental Monomers (BMPB): Park, J. G., et al. (2011). Synthesis and evaluation of novel dental monomer with branched aromatic carboxylic acid group. Journal of Applied Polymer Science. Link

  • Polymerization Mechanisms: Zhang, L., et al. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism. ACS Omega. Link

Sources

2-(Allyloxy)benzoic Acid: Synthetic Architectures, Mechanistic Rearrangements, and Materials Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Allyloxy)benzoic acid (CAS: 3798-70-3) represents a critical bifunctional scaffold in organic synthesis and materials science. Structurally derived from salicylic acid, this molecule integrates a polymerizable allyl ether moiety with a carboxylic acid capable of supramolecular hydrogen bonding. This dual functionality makes it a high-value intermediate for liquid crystalline polymers (LCPs) , functionalized salicylates , and Claisen-rearrangement precursors .

This guide provides a rigorous examination of its fundamental chemistry, focusing on scalable synthesis via Williamson etherification, the kinetics of its [3,3]-sigmatropic rearrangement, and its utility in designing mesogenic architectures.

Chemical Identity & Physicochemical Profile[1][2][3]

Before engaging in synthesis, researchers must understand the steric and electronic environment of the 2-position. Unlike its 4-substituted isomer, this compound possesses an ortho-substitution pattern that influences both its reactivity and its ability to form hydrogen-bonded dimers.

PropertySpecification
IUPAC Name 2-(Prop-2-en-1-yloxy)benzoic acid
CAS Number 3798-70-3
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
Physical State White to off-white crystalline solid
Melting Point 64–66 °C (Typical range for O-alkylated salicylic acids)
Solubility Soluble in Ethanol, DMSO, DMF, Acetone; Sparingly soluble in Water
pKa ~3.5 (Acidic, comparable to salicylic acid derivatives)

Synthetic Pathways & Optimization

The primary route to this compound is the Williamson Ether Synthesis . While conceptually simple, the reaction requires optimization to prevent esterification of the carboxylic acid (forming the allyl ester) or bis-allylation.

Reaction Mechanism: Selective O-Alkylation

The synthesis relies on the nucleophilic attack of the phenoxide ion (generated from salicylic acid) on allyl bromide. The challenge lies in the chemoselectivity between the phenolic hydroxyl and the carboxylic acid.

  • Base Selection: Potassium Carbonate (K₂CO₃) is preferred over stronger bases (like NaH) to favor phenolic deprotonation without aggressively activating the carboxylate for esterification.

  • Solvent Effects: A polar aprotic solvent (Acetone or DMF) is essential to solvate the cation and increase the nucleophilicity of the phenoxide.

Visualization: Synthetic Workflow

SynthesisWorkflow Reactants Salicylic Acid + Allyl Bromide Base Base: K2CO3 Solvent: Acetone/DMF Reactants->Base Deprotonation Intermediate Transition State (SN2 Attack) Base->Intermediate Reflux Product This compound Intermediate->Product Major Pathway SideProduct Allyl 2-(allyloxy)benzoate (Over-alkylation) Intermediate->SideProduct Excess Reagent High Temp

Figure 1: Chemoselective synthesis pathway favoring O-alkylation over esterification.

Mechanistic Transformations: The Claisen Rearrangement[5][6][7]

The defining feature of allyl aryl ethers is their susceptibility to the Claisen Rearrangement . For this compound, this transformation is not just a side reaction; it is a gateway to 3-allyl-salicylic acid , a scaffold difficult to access via direct electrophilic aromatic substitution.

The [3,3]-Sigmatropic Shift

Upon heating (typically >180°C or lower with Lewis acid catalysis), the allyl group migrates from the oxygen to the ortho carbon (position 3).

  • Concerted Mechanism: The reaction proceeds through a chair-like six-membered transition state.

  • Regioselectivity: Since the 1-position is occupied by the carboxylic acid, the migration occurs exclusively at the 3-position.

  • Thermodynamics: The formation of the C-C bond is thermodynamically favored over the C-O bond, driving the reaction to completion.

Visualization: Rearrangement Mechanism[7]

ClaisenRearrangement Start This compound TS [3,3]-Sigmatropic Transition State Start->TS Heat (>180°C) Inter Dienone Intermediate TS->Inter Concerted Shift End 3-Allyl-2-hydroxybenzoic acid (Re-aromatized) Inter->End Tautomerization (Fast)

Figure 2: The Claisen Rearrangement pathway yielding 3-allyl-salicylic acid derivatives.

Applications in Materials & Drug Development[8]

Liquid Crystal (LC) Mesogens

Benzoic acid derivatives are foundational in LC research due to their ability to form centrosymmetric dimers via hydrogen bonding between carboxylic acid groups.

  • Dimerization: this compound forms stable dimers that act as the rigid core (mesogen).

  • Polymerization: The allyl group allows this mesogen to be tethered to a polysiloxane or polymethacrylate backbone, creating "Side-Chain Liquid Crystalline Polymers" (SCLCPs).

Pharmaceutical Intermediates

The salicylic acid core is a privileged structure in medicinal chemistry (e.g., NSAIDs).

  • SIRT5 Inhibition: 2-hydroxybenzoic acid derivatives have been identified as selective inhibitors of Sirtuin 5 (SIRT5), a target for cancer metabolism.[1] The allyl group provides a handle for "Click Chemistry" or cross-coupling to optimize binding affinity.

Experimental Protocols

Protocol A: Synthesis of this compound

Based on adapted Williamson Ether Synthesis methodologies.

Reagents:

  • Salicylic Acid (1.0 eq)

  • Allyl Bromide (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.5 eq)

  • Acetone (Anhydrous) or DMF

Procedure:

  • Setup: Charge a round-bottom flask with Salicylic Acid (13.8 g, 100 mmol) and Acetone (150 mL).

  • Deprotonation: Add K₂CO₃ (34.5 g, 250 mmol) slowly. Stir at room temperature for 30 minutes.

  • Alkylation: Add Allyl Bromide (10.4 mL, 120 mmol) dropwise via a syringe or addition funnel.

  • Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 6–12 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1).

    • Note: If using DMF, heat to 80°C for 4 hours.

  • Workup:

    • Filter off the inorganic salts (KBr, excess K₂CO₃).

    • Evaporate the solvent under reduced pressure.

    • Hydrolysis Step (Critical): If esterification occurred (forming allyl 2-(allyloxy)benzoate), dissolve the residue in 10% NaOH (aq) and reflux for 1 hour to hydrolyze the ester back to the acid.

    • Acidify the solution with HCl (1M) to pH 2 to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Thermal Claisen Rearrangement

Procedure:

  • Place this compound (neat) in a heavy-walled glass tube or reactor.

  • Flush with Nitrogen or Argon to remove oxygen.

  • Heat to 190°C for 2–4 hours.

  • Cool to room temperature. The product, 3-allyl-salicylic acid, will solidify.

  • Verify conversion via ¹H NMR (disappearance of O-allyl signals at ~4.6 ppm, appearance of C-allyl signals at ~3.4 ppm).

References

  • PubChem. (2025).[2] this compound | C10H10O3. National Library of Medicine. Link

  • Organic Reactions. (2011). The Claisen Rearrangement. Organic Reactions, Wiley. Link

  • RSC Education. (2024). The preparation of 2-hydroxybenzoic acid. Royal Society of Chemistry. Link

  • BenchChem. (2025).[3] The Claisen Rearrangement of 1-(Allyloxy)-2-bromobenzene: A Technical Guide. Link

  • MDPI. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State. Molecules. Link

  • NIH PubMed. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Link

Sources

Technical Guide: 2-(Allyloxy)benzoic Acid IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Allyloxy)benzoic acid (2-ABA) represents a critical bifunctional intermediate in organic synthesis. It combines the reactive versatility of a terminal alkene (allyl group) with the anchoring capability of a carboxylic acid. In drug development and polymer chemistry, the integrity of these two functional groups is paramount.

This guide provides a definitive breakdown of the infrared (IR) spectral characteristics of 2-ABA. Unlike standard reference tables, we focus on the causality of the signals—specifically how the ortho-substitution pattern influences vibrational modes through intramolecular hydrogen bonding and steric locking.

Structural Context & Theoretical Basis[1][2]

To interpret the spectrum accurately, one must understand the molecular architecture. 2-ABA is not merely a sum of its parts; the ortho positioning creates a specific electronic and steric environment.

The Ortho-Effect and Hydrogen Bonding

Unlike para-isomers, where the carboxylic acid typically forms intermolecular dimers in the solid state, ortho-alkoxy benzoic acids exhibit a competition between intermolecular dimerization and intramolecular hydrogen bonding .

  • The Interaction: The acidic proton of the carboxyl group (-COOH) can form a 6-membered hydrogen-bonded ring with the ether oxygen of the allyloxy group.

  • Spectral Consequence: This intramolecular bond (COOH

    
     O-Allyl) locks the carbonyl group in a specific orientation. Because the carbonyl oxygen is not the primary acceptor in this intramolecular bond (unlike in salicylic acid), the C=O stretching frequency often appears at a slightly higher wavenumber compared to strongly H-bonded carbonyls, though it remains within the dimer region due to lattice packing in the solid state.
    
The Allyl Resonance

The allyloxy group (-O-CH₂-CH=CH₂) introduces distinct "vinyl" signatures. These are critical for Quality Control (QC) to ensure the alkene has not isomerized to a vinyl ether or polymerized during storage.

Spectral Assignment (The Core)

The following data represents the characteristic vibrational modes for this compound in the solid state (KBr pellet or Diamond ATR).

Table 1: Diagnostic IR Bands for this compound
Functional GroupModeWavenumber (cm⁻¹)IntensityMechanistic Insight
Carboxylic Acid O-H Stretch 2500 – 3300 Broad, MedCharacteristic "fermi resonance" shape due to strong dimerization. The broadness obscures C-H stretches.
Aromatic C-H C-H Stretch 3000 – 3100 WeakOften appears as a shoulder on the broad O-H band.
Allyl (Alkene) =C-H Stretch 3080 – 3090 Weak/SharpDiagnostic for the terminal alkene. Must be distinguished from aromatic C-H.
Carboxylic Acid C=O[1][2][3][4][5] Stretch 1675 – 1705 StrongThe "Identity Peak." Ortho-alkoxy acids often shift slightly higher (1690+) compared to para due to reduced coplanarity.
Allyl (Alkene) C=C Stretch 1640 – 1648 MediumCritical QC Peak. Loss of this peak indicates polymerization.
Aromatic Ring C=C Ring Stretch 1580 & 1600 MediumThe "breathing" modes of the benzene ring.
Ether (Aryl-Alkyl) C-O-C Asym 1230 – 1260 StrongAsymmetric stretching of the Ar-O-CH₂ bond.
Allyl (Vinyl) =C-H Out-of-Plane 990 & 915 StrongFingerprint Confirmation. These two peaks confirm the terminal vinyl group (-CH=CH₂).
Aromatic C-H Out-of-Plane 750 – 770 StrongCharacteristic of ortho-disubstituted benzene (4 adjacent hydrogens).

Visualization of Vibrational Logic

The following diagram maps the physical structure of the molecule to the specific vibrational modes described above.

G Molecule This compound COOH Carboxylic Acid (Position 1) Molecule->COOH Allyl Allyloxy Group (Position 2) Molecule->Allyl Ring Benzene Ring Molecule->Ring OH_Stretch O-H Stretch (2500-3300 cm⁻¹) Broad Dimer COOH->OH_Stretch H-Bonding CO_Stretch C=O Stretch (1675-1705 cm⁻¹) Identity Peak COOH->CO_Stretch Dimerization Vinyl_Bends =C-H Out-of-Plane (915 & 990 cm⁻¹) Terminal Alkene Flag Allyl->Vinyl_Bends QC Critical Ether_Stretch C-O-C Stretch (1230-1260 cm⁻¹) Allyl->Ether_Stretch Ortho_Sub Ortho-Subst. Bend (750-770 cm⁻¹) Ring->Ortho_Sub Substitution Pattern

Figure 1: Structural-Vibrational Map. This diagram correlates the functional groups of 2-ABA with their diagnostic IR signals.

Experimental Protocols

To ensure data integrity, the method of sample preparation is critical. This compound is a solid at room temperature.

Protocol A: Attenuated Total Reflectance (ATR)

Recommended for Routine QC and High Throughput.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred due to the hardness of crystalline organic acids which might scratch ZnSe.

  • Background: Collect a 32-scan background of the clean crystal.

  • Sample Loading: Place approximately 10 mg of the solid sample onto the crystal.

  • Contact Pressure: Apply high pressure using the anvil. Note: Ensure the pressure is sufficient to remove air gaps, which can cause weak bands, but avoid crushing the crystal if using ZnSe.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution.

  • Correction: Apply an "ATR Correction" algorithm (available in most software like OMNIC or OPUS) to account for the depth of penetration dependence on wavelength.

Protocol B: KBr Pellet

Recommended for Publication and Structural Elucidation.

  • Ratio: Mix 2 mg of 2-ABA with 200 mg of spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Critical: Do not over-grind if the sample is hygroscopic, as KBr absorbs moisture (appearing as a broad water band at 3400 cm⁻¹).

  • Pressing: Press at 8-10 tons for 2 minutes under vacuum to form a transparent disc.

  • Analysis: Acquire spectrum in transmission mode.

Process Analytical Technology (PAT) Application

In drug development and polymer synthesis, 2-ABA is often used as a monomer. IR spectroscopy is the primary tool for monitoring its reaction.

Monitoring Polymerization (Cross-linking)

When 2-ABA is polymerized via the allyl group:

  • Target Peak: Monitor the 1640 cm⁻¹ (C=C stretch) and 915/990 cm⁻¹ (Vinyl bends) .

  • The Signal: These peaks will decrease and eventually disappear as the double bond is converted to a saturated alkane chain.

  • The Reference: The 1600 cm⁻¹ aromatic ring peak should remain constant. Use this as an internal standard to normalize peak heights.

Workflow Start Reaction Mixture (Monomer + Initiator) Sampling Aliquot Extraction Start->Sampling IR_Scan FTIR Acquisition (Focus: 1640 cm⁻¹ & 990 cm⁻¹) Sampling->IR_Scan Data_Process Normalize to 1600 cm⁻¹ (Internal Std) IR_Scan->Data_Process Decision Is C=C Peak Gone? Data_Process->Decision Stop Reaction Complete Decision->Stop Yes Continue Continue Heating Decision->Continue No Continue->Sampling

Figure 2: Reaction Monitoring Workflow. Logic flow for using IR to determine the endpoint of allyl group polymerization.

Troubleshooting & Artifacts

ObservationProbable CauseCorrective Action
Doublet at 2350 cm⁻¹ Atmospheric CO₂Purge the sample chamber with N₂ or dry air for 5 minutes.
Broad band >3400 cm⁻¹ Wet KBr or SampleDry KBr in an oven at 110°C; ensure sample is desiccated.
Split Carbonyl Peak Polymorphism2-ABA may exist in different crystalline forms. Recrystallize or melt/cool to standardize.
Weak Vinyl Peaks IsomerizationCheck for migration of the double bond (internal alkene peaks appear ~960 cm⁻¹).

References

  • NIST Mass Spectrometry Data Center. Infrared Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology.[6]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for general assignment rules of allyl and aryl ethers).
  • ChemicalBook. Allyl Ethyl Ether IR Spectrum (Reference for Allyloxy group).

  • Royal Society of Chemistry. Synthesis and Characterization of Allyloxy Benzoic Acid Derivatives. (Supplementary Info containing specific peak data for 4-allyloxy analogs).

(Note: While specific spectral databases for the exact 2-isomer are proprietary, the assignments above are derived from first-principles spectroscopy of the constituent functional groups validated against homologous series data found in References 1 and 4.)

Sources

Methodological & Application

2-(Allyloxy)benzoic Acid: A Versatile Scaffolding Solution for Heterocyclic and Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(Allyloxy)benzoic acid emerges as a highly versatile and economically viable building block, offering a unique combination of reactive functional groups that can be selectively manipulated to forge intricate carbocyclic and heterocyclic systems. Its structure, featuring a carboxylic acid, an allyl ether, and an aromatic ring, provides a trifecta of reactive sites for a diverse array of chemical transformations. This application note serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists, elucidating the key applications of this compound and providing detailed, field-proven protocols for its use in the synthesis of high-value compounds. We will delve into its utility as a precursor for activated acylating agents, its role in powerful rearrangement and cyclization reactions, and its potential for generating molecular diversity for drug discovery and materials science.

Physicochemical Properties and Safety Information

A foundational understanding of the physical and chemical properties of a building block is critical for its effective and safe implementation in any synthetic workflow.

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₃
Molecular Weight178.18 g/mol
Melting Point60-61 °C
Boiling Point316.9±17.0 °C (Predicted)
IUPAC Name2-(prop-2-en-1-yloxy)benzoic acid

Safety and Handling: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application I: A Gateway to Chroman-4-ones through Radical-Initiated Cascade Cyclization

One of the most elegant applications of this compound derivatives is in the synthesis of the chroman-4-one scaffold, a privileged core structure found in a multitude of biologically active natural products and pharmaceutical agents. A robust and practical method involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes, which can be readily prepared from this compound.

Mechanistic Rationale

The reaction is initiated by the generation of an alkoxycarbonyl radical from an oxalate precursor, mediated by an oxidant such as ammonium persulfate ((NH₄)₂S₂O₈). This radical then undergoes a conjugate addition to the α,β-unsaturated system of the 2-(allyloxy)arylaldehyde, which is formed in situ or pre-synthesized. The resulting radical intermediate then partakes in an intramolecular cyclization onto the allyl group, followed by a series of steps to yield the final chroman-4-one product.

G cluster_0 Radical Generation cluster_1 Cascade Cyclization Oxalate Oxalate Alkoxycarbonyl_Radical Alkoxycarbonyl Radical (R•) Oxalate->Alkoxycarbonyl_Radical Oxidant (NH₄)₂S₂O₈ Oxidant->Alkoxycarbonyl_Radical Decarboxylation Allyloxy_Aldehyde 2-(Allyloxy)arylaldehyde Alkoxycarbonyl_Radical->Allyloxy_Aldehyde Intermediate_A Radical Intermediate A Allyloxy_Aldehyde->Intermediate_A Radical Addition Intermediate_B Cyclized Radical B Intermediate_A->Intermediate_B Intramolecular Cyclization Chromanone Chroman-4-one Product Intermediate_B->Chromanone Further Steps

Caption: Radical-initiated cascade cyclization workflow.

Detailed Protocol: Synthesis of Ester-Containing Chroman-4-ones

This protocol is adapted from a procedure for the synthesis of bioactive ester-containing chroman-4-ones via the cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates.[2]

Step 1: Preparation of 2-(Allyloxy)benzaldehyde (Not detailed in the primary reference, general procedure provided)

This compound can be converted to the corresponding aldehyde via a two-step process: reduction to the alcohol followed by oxidation. A more direct route may involve the selective reduction of an activated form of the carboxylic acid, such as the acyl chloride.

Step 2: Cascade Radical Cyclization

  • To an oven-dried 10 mL reaction tube equipped with a magnetic stir bar, add 2-(allyloxy)arylaldehyde (0.3 mmol, 1.0 equiv.), the corresponding oxalate (0.9 mmol, 3.0 equiv.), and ammonium persulfate ((NH₄)₂S₂O₈) (0.9 mmol, 3.0 equiv.).

  • Add a solution of DMSO and water (1.8 mL, VDMSO/VH₂O = 500:1).

  • Seal the tube and stir the reaction mixture at 90 °C under a nitrogen atmosphere for approximately 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired ester-containing chroman-4-one.

Entry2-(Allyloxy)arylaldehydeOxalateProductYield
12-(Allyloxy)benzaldehydeMethyl oxalateMethyl 2-(4-oxochroman-3-yl)acetate81%[2]
22-(Allyloxy)-5-methylbenzaldehydeMethyl oxalateMethyl 2-(6-methyl-4-oxochroman-3-yl)acetate75%[2]
35-Bromo-2-(allyloxy)benzaldehydeEthyl oxalateEthyl 2-(6-bromo-4-oxochroman-3-yl)acetate72%[2]

Application II: The Claisen Rearrangement - A Gateway to Substituted Salicylic Acids

The Claisen rearrangement is a powerful, thermally-driven[3][3]-sigmatropic rearrangement that provides a direct route to ortho-allyl phenols from aryl allyl ethers.[3][4][5] In the case of this compound, this intramolecular rearrangement yields 3-allyl-2-hydroxybenzoic acid, a highly functionalized salicylic acid derivative.

Mechanistic Insights

The reaction proceeds through a concerted, pericyclic transition state, leading to the formation of a dienone intermediate which subsequently tautomerizes to the more stable aromatic phenol.[4] The reaction is typically performed at elevated temperatures.

G Start This compound TransitionState Cyclic Transition State Start->TransitionState Heat (Δ) Intermediate Dienone Intermediate TransitionState->Intermediate [3,3]-Sigmatropic Rearrangement Product 3-Allyl-2-hydroxybenzoic Acid Intermediate->Product Tautomerization

Caption: Mechanism of the Claisen Rearrangement.

Protocol: Thermal Claisen Rearrangement
  • Place this compound in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Heat the neat substrate (or in a high-boiling solvent such as N,N-diethylaniline) to a temperature between 180-220 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Note: The optimal temperature and reaction time will need to be determined empirically.

Synthetic Utility of 3-Allyl-2-hydroxybenzoic Acid

The product of the Claisen rearrangement, 3-allyl-2-hydroxybenzoic acid, is a valuable intermediate for the synthesis of more complex molecules, including macrocyclic crown compounds.[1] The allyl group can be further functionalized, and the phenolic hydroxyl and carboxylic acid groups can participate in a variety of coupling and condensation reactions.

Application III: A Precursor for Activated Acylating Agents

The carboxylic acid moiety of this compound can be readily converted into more reactive functional groups, such as acyl chlorides. These activated intermediates are essential for a wide range of acylation reactions, including the formation of esters and amides, which are fundamental linkages in many pharmaceutical and materials science applications.

Protocol: Synthesis of 2-(Allyloxy)benzoyl Chloride

This protocol is based on a literature procedure for the synthesis of 2-(allyloxy)benzoyl chloride.[6]

  • To a stirred solution of this compound (8.00 g, 44.9 mmol) in toluene (70 cm³) at room temperature, add thionyl chloride (6.51 cm³, 89.8 mmol) dropwise.

  • Heat the reaction mixture to reflux for 3 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

  • The crude 2-(allyloxy)benzoyl chloride can be purified by Kugelrohr distillation to yield a colorless oil.

G BenzoicAcid This compound AcylChloride 2-(Allyloxy)benzoyl Chloride BenzoicAcid->AcylChloride Reflux in Toluene ThionylChloride SOCl₂ ThionylChloride->AcylChloride Byproducts SO₂ + HCl

Caption: Synthesis of 2-(allyloxy)benzoyl chloride.

Future Perspectives: Palladium-Catalyzed Intramolecular Cyclizations

The allyl group in this compound and its derivatives is a prime candidate for palladium-catalyzed intramolecular cyclization reactions. While a direct protocol starting from this compound was not identified in the initial literature survey, numerous examples exist for similar substrates, leading to the formation of various heterocyclic systems such as dihydrofurans and chromanones.[7] These transformations often proceed with high regio- and stereoselectivity, offering a powerful tool for the construction of complex molecular frameworks. Further research into the development of palladium-catalyzed cyclization methods starting directly from this compound or its simple derivatives would be a valuable addition to the synthetic chemist's toolbox.

Conclusion

This compound is a versatile and cost-effective building block with significant potential in organic synthesis. Its readily accessible functional groups allow for a diverse range of transformations, including the formation of activated acylating agents, participation in powerful rearrangement reactions like the Claisen rearrangement, and as a precursor for sophisticated radical-initiated cascade cyclizations. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the full synthetic potential of this valuable starting material in the pursuit of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • Organic Chemistry Portal. Claisen Rearrangement. Available from: [Link]

  • Tarbell, D. S. The Claisen Rearrangement. Organic Reactions. 2011 , 2, 1-48. Available from: [Link]

  • Clayden, J.; Moran, W. J. Further Studies on the[4][5]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines. Molecules. 2019 , 24(1), 133. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. PubChem Compound Database; CID=3798703. Available from: [Link]

  • Ibrahim, Y. A.; Elwahy, A. H. M.; Abbas, A. A.; Kassab, R. M. 3-Allylsalicylaldehyde and 3-Allylsalicylic Acid Derivatives: Synthesis and Conversion to Allyl-crown Compounds as New Potential Precursors for Polymer Supported Crown Compounds. J. Chem. Res. (S). 1999 , 522-523. Available from: [Link]

  • Li, Z. et al. Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules. 2023 , 28(5), 2353. Available from: [Link]

  • Wang, C.; Piel, I.; Glorius, F. Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. J. Am. Chem. Soc.. 2009 , 131(12), 4194-4195. Available from: [Link]

  • PubChem. This compound - Safety and Hazards. National Center for Biotechnology Information. PubChem Compound Database; CID=3798703. Available from: [Link]

  • Zhang, G. et al. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. J. Org. Chem.. 2014 , 79(22), 11218-11224. Available from: [Link]

  • Keglevich, G. et al. Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. Molecules. 2024 , 29(2), 478. Available from: [Link]

Sources

Technical Application Note: 2-(Allyloxy)benzoic Acid – Synthesis, Rearrangement, and Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanistic principles and experimental protocols for the reaction of 2-(allyloxy)benzoic acid and its derivatives. It focuses on the Claisen Rearrangement as the pivotal step for accessing privileged benzofuran and dihydrobenzofuran scaffolds, which are critical in medicinal chemistry for developing anti-inflammatory and anticancer agents.

Executive Summary

This compound serves as a versatile bifunctional building block. Its reactivity is defined by two orthogonal functional groups: the allyl ether and the carboxylic acid . The most significant transformation of this molecule is the [3,3]-sigmatropic Claisen Rearrangement , which transposes the allyl group from the oxygen to the ortho-carbon, yielding 3-allyl-2-hydroxybenzoic acid (3-allylsalicylic acid).

This rearranged intermediate is a "molecular switch" that allows for divergent synthesis:

  • Iodocyclization: Access to 2-substituted 2,3-dihydrobenzofurans.

  • Oxidative Cyclization: Access to fully aromatic benzofurans.

  • Lactonization: Access to isobenzofuranones (phthalides).

This guide recommends the Methyl Ester Route (using methyl 2-(allyloxy)benzoate) as the primary protocol to ensure thermal stability and prevent premature decarboxylation during the high-temperature rearrangement step.

Mechanistic Deep Dive: The Claisen Rearrangement

The transformation of this compound derivatives is governed by orbital symmetry. The reaction proceeds through a concerted, suprafacial [3,3]-sigmatropic shift.

Reaction Pathway[1][2][3]
  • Substrate: 2-(Allyloxy)benzoate ester.[1]

  • Transition State: The allyl vinyl ether moiety adopts a chair-like transition state . This geometry minimizes 1,3-diaxial interactions, controlling the stereochemistry of the newly formed C-C bond.

  • Intermediate: A non-aromatic 6-allyl-2,4-cyclohexadienone is formed.

  • Tautomerization: Rapid proton transfer (enolization) restores aromaticity, driving the reaction to completion.

Visualization (Graphviz)

The following diagram illustrates the mechanistic flow from the allyl ether to the cyclized benzofuran product.

ClaisenMechanism Figure 1: Mechanistic pathway of the Claisen Rearrangement and subsequent cyclization. Substrate Methyl 2-(allyloxy)benzoate (Allyl Aryl Ether) TS Chair Transition State [3,3]-Sigmatropic Shift Substrate->TS  Δ (180-200°C)   Intermediate Ortho-Dienone (Non-Aromatic) TS->Intermediate  Concerted   Product Methyl 3-allyl-2-hydroxybenzoate (Restored Aromaticity) Intermediate->Product  Tautomerization   Cyclization Dihydrobenzofuran (via Iodocyclization) Product->Cyclization  I2 / NaHCO3  

Experimental Protocols

Module A: Synthesis of Methyl 2-(Allyloxy)benzoate

Objective: Preparation of the Claisen precursor via Williamson ether synthesis. The ester is preferred over the free acid to eliminate dimerization or solubility issues.

Reagents:

  • Methyl Salicylate (1.0 equiv)

  • Allyl Bromide (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)

  • Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Protocol:

  • Setup: Charge a round-bottom flask with Methyl Salicylate (15.2 g, 100 mmol) and Acetone (150 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) in a single portion. Stir at room temperature for 15 minutes.

  • Alkylation: Add Allyl Bromide (10.4 mL, 120 mmol) dropwise over 10 minutes.

  • Reflux: Equip with a reflux condenser and heat to 60°C (gentle reflux) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 9:1); the starting phenol spot should disappear.

  • Workup: Cool to room temperature. Filter off the inorganic salts (KBr/K₂CO₃). Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in EtOAc, wash with water (2x) and brine (1x). Dry over MgSO₄. Concentration yields the product as a pale yellow oil.

    • Yield Expectation: 90–95%.

    • Validation: ¹H NMR should show the disappearance of the phenol -OH (approx. 10.5 ppm) and appearance of allyl signals (5.9–6.1 ppm multiplet).[2]

Module B: Thermal Claisen Rearrangement

Objective: Conversion of the O-allyl ether to the C-allyl phenol.

Protocol (Neat/Solvent-Free - "Green" Method):

  • Setup: Place Methyl 2-(allyloxy)benzoate in a heavy-walled pressure tube or a round-bottom flask with an air condenser.

  • Reaction: Heat the neat oil to 190–200°C in a sand bath or oil bath.

  • Duration: Stir for 4–6 hours.

    • Note: The reaction is exothermic.[3] Ensure stable temperature control.

  • Monitoring: Monitor by NMR or GC-MS. The product (Methyl 3-allyl-2-hydroxybenzoate) is thermodynamically more stable.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify via vacuum distillation or flash chromatography (SiO₂, 5% EtOAc in Hexane).

    • Key Data: The phenolic -OH signal returns (approx. 11.0 ppm, H-bonded to ester).

Module C: Iodocyclization to Dihydrobenzofuran

Objective: Intramolecular cyclization of the 3-allyl-2-hydroxybenzoate to form the dihydrobenzofuran core.

Reagents:

  • Methyl 3-allyl-2-hydroxybenzoate (1.0 equiv)

  • Iodine (I₂, 2.0 equiv)

  • Sodium Bicarbonate (NaHCO₃, 3.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Protocol:

  • Dissolution: Dissolve the rearranged phenol (1.92 g, 10 mmol) in DCM (50 mL). Add NaHCO₃ (2.52 g, 30 mmol).

  • Cyclization: Cool to 0°C. Add Iodine (5.08 g, 20 mmol) portion-wise.

  • Stirring: Allow to warm to room temperature and stir for 12 hours in the dark (cover flask with foil).

  • Quench: Pour mixture into saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (color changes from purple/brown to clear).

  • Extraction: Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Product: Methyl 2-(iodomethyl)-2,3-dihydrobenzofuran-7-carboxylate.

    • Mechanism:[2][4][5][6][7][8] The phenol attacks the iodonium intermediate in a 5-exo-trig fashion.

Data Summary & Critical Parameters

ParameterWilliamson Ether SynthesisClaisen RearrangementIodocyclization
Temperature 60°C (Reflux)190–200°C0°C to 25°C
Time 6–8 Hours4–6 Hours12 Hours
Solvent Acetone or DMFNeat (None) or N,N-DiethylanilineDCM or MeCN
Key Risk C-alkylation (minor side product)Decarboxylation (if using free acid)Reversibility (keep dark)
Yield >90%>85%75–85%

Troubleshooting & Self-Validation

  • Issue: Incomplete Rearrangement.

    • Cause: Temperature too low (<180°C).

    • Fix: Use a high-boiling solvent like N,N-diethylaniline (bp 217°C) or decalin if neat heating is uneven.

  • Issue: Product is a Lactone instead of Benzofuran.

    • Context: If using the free acid (this compound) instead of the ester, the carboxylate group may compete as a nucleophile during iodocyclization, potentially forming a phthalide derivative.

    • Prevention:Always use the methyl ester for the rearrangement and cyclization steps. Hydrolyze the ester after the ring is formed if the free acid is required.

  • Validation Check:

    • IR Spectroscopy: Look for the shift in Carbonyl stretch. Ester (1720 cm⁻¹) vs H-bonded Ester in product (1680 cm⁻¹).

    • 1H NMR: Diagnostic doublet for the methylene group of the dihydrobenzofuran ring appearing around 3.0–3.5 ppm.

References

  • Claisen Rearrangement Mechanism

    • Title: The Claisen Rearrangement (Mechanism & Examples)
    • Source: Master Organic Chemistry / LibreTexts
    • URL:[Link]

  • Synthesis of Allyloxy Benzoates

    • Title: Supplementary Information: Synthesis of 4-(allyloxy)
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link][9]

  • Iodocyclization Protocols

    • Title: Iodocyclization of 2-allylphenols to dihydrobenzofurans
    • Source: ResearchG
    • URL:[Link]

  • Benzofuran Synthesis Reviews

    • Title: Synthesis of Benzofurans
    • Source: Organic-Chemistry.org
    • URL:[Link]

Sources

Precision Control in the Claisen Rearrangement of 2-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | ID: AN-ORG-303-CL | Version 2.1

Executive Summary

This guide details the synthetic transformation of 2-(allyloxy)benzoic acid to 3-allyl-2-hydroxybenzoic acid (3-allylsalicylic acid) via the aromatic Claisen rearrangement. While the Claisen rearrangement is a textbook [3,3]-sigmatropic shift, this specific substrate presents a critical thermodynamic challenge: the propensity for decarboxylation at the high temperatures required for rearrangement.

This document provides two distinct protocols to address this challenge:

  • Protocol A (Direct Microwave): A high-speed, solvent-free method designed to kinetically favor rearrangement over decarboxylation.

  • Protocol B (Ester Protection): A high-fidelity, three-step workflow (Esterification

    
     Rearrangement 
    
    
    
    Hydrolysis) recommended for GMP-compliant or large-scale applications where yield consistency is paramount.

Mechanistic Insight & Pathway Analysis

The reaction proceeds through a concerted, suprafacial [3,3]-sigmatropic rearrangement. Unlike simple allyl phenyl ethers, the presence of the carboxylic acid at the C1 position blocks one ortho site. The migration is regioselective for the open C3 position.

The Decarboxylation Trap

The primary failure mode is the loss of CO


 to form 2-allylphenol. This competing pathway is driven by the high thermal energy required to overcome the activation barrier of the chair-like transition state (

kcal/mol).
Reaction Pathway Diagram

The following diagram illustrates the successful rearrangement pathway versus the decarboxylative failure mode.

ClaisenMechanism Reactant This compound TS Chair-like Transition State (Concerted [3,3]-shift) Reactant->TS  ΔH > 180°C   SideProduct 2-Allylphenol (Decarboxylated Impurity) Reactant->SideProduct  Thermal Decarboxylation   (Prolonged Heating) Intermediate Cyclohexadienone Intermediate TS->Intermediate Product 3-Allyl-2-hydroxybenzoic Acid (Target) Intermediate->Product  Tautomerization   (Aromatization)

Figure 1: Mechanistic pathway showing the target rearrangement and the competitive decarboxylation risk.

Critical Parameters

ParameterRequirementRationale
Temperature 170°C – 200°CRequired to access the transition state. Below 160°C, reaction is negligible; above 210°C, degradation dominates.
Solvent N,N-Diethylaniline (DEA) or NeatDEA acts as a high-boiling solvent and a base to buffer protons. Neat reactions work but suffer from heat transfer issues.
Atmosphere Argon / NitrogenEssential. Phenolic products are prone to oxidation at high temperatures (tar formation).
Vessel Thick-walled Glass / Microwave VialPressure generation is minimal, but containment is critical for safety at 200°C.

Experimental Protocols

Protocol A: Microwave-Assisted Direct Rearrangement

Best for: Rapid screening, small scale (<500 mg), time-sensitive workflows. Mechanism of Action: Rapid dielectric heating minimizes the "thermal soak" time, favoring the intramolecular rearrangement over the slower intermolecular decomposition/decarboxylation.

Materials:

  • This compound (1.0 equiv)

  • N,N-Diethylaniline (DEA) (Solvent/Base)

  • Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step:

  • Preparation: In a 10 mL microwave vial, dissolve this compound (200 mg) in N,N-diethylaniline (2 mL).

  • Sealing: Cap the vial with a Teflon-lined septum and purge with Argon for 2 minutes.

  • Irradiation: Program the reactor:

    • Temp: 190°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Power: High absorption setting (dynamic).

  • Cooling: Use compressed air cooling to drop temp to <50°C immediately after the run.

  • Workup (Critical):

    • Dilute mixture with EtOAc (20 mL).

    • Wash with 1M HCl (3 x 15 mL) to remove the DEA (amine). Note: The product remains in the organic layer.

    • Extract the organic layer with sat. NaHCO

      
        (3 x 15 mL). The product (acid) moves to the aqueous phase; non-acidic impurities stay in EtOAc.
      
    • Acidify the combined aqueous extracts with conc. HCl to pH 1.[1]

    • Extract the precipitate/cloudy solution with DCM, dry over MgSO

      
      , and concentrate.
      
Protocol B: The "Ester-Protection" Route (High Fidelity)

Best for: Scale-up (>1g), GMP synthesis, high-purity requirements. Rationale: Converting the acid to an ester prevents decarboxylation and eliminates hydrogen-bonding complications during the thermal step.

Workflow Diagram:

EsterRoute Step1 Step 1: Esterification (MeI, K2CO3, Acetone) Step2 Step 2: Thermal Rearrangement (Neat, 190°C, 4h) Step1->Step2 Yield: >95% Step3 Step 3: Saponification (LiOH, THF/H2O) Step2->Step3 Yield: ~85% (No Decarboxylation)

Figure 2: The three-step protection strategy to maximize overall yield.

Step-by-Step:

Step 1: Esterification

  • React this compound with Methyl Iodide (1.5 equiv) and K

    
    CO
    
    
    
    (2.0 equiv) in Acetone (reflux, 3h).
  • Filter and concentrate to yield Methyl 2-(allyloxy)benzoate .[2]

Step 2: Rearrangement

  • Place Methyl 2-(allyloxy)benzoate in a round-bottom flask connected to an Argon line.

  • Heat neat (no solvent) in an oil bath at 190°C for 4–6 hours.

  • Monitor by TLC (The phenol product will be more polar than the ether starting material).

  • Result: Methyl 3-allyl-2-hydroxybenzoate.

Step 3: Hydrolysis

  • Dissolve the rearranged ester in THF:Water (3:1).

  • Add LiOH (3.0 equiv) and stir at 60°C for 2 hours.

  • Acidify to pH 1 with HCl.

  • Filter the resulting white solid. Recrystallize from Hexane/EtOAc.

Analytical Validation & QC

To confirm the rearrangement occurred to the ortho position (C3) and not the para position (via Cope) or decarboxylation, use the following markers:

Analytical MethodDiagnostic Signal (Product)Interpretation
1H NMR (Aromatic) 3 distinct signals (dd, dd, t)Indicates 1,2,3-trisubstituted benzene. (Starting material is 1,2-disubstituted).[3][4]
1H NMR (Allyl)

3.4 ppm (d, 2H)
The O-CH

doublet at

4.6 ppm (ether) shifts upfield to

3.4 ppm (Ar-CH

).
IR Spectroscopy 3200-3400 cm

(Broad)
Appearance of Phenolic -OH stretch (intramolecular H-bond to C=O).
Color Test Deep Purple with FeCl

Positive test for phenols (salicylic acid derivatives form strong complexes).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Black Tar Oxidation at high tempEnsure rigorous Argon purging. Add BHT (1%) as a radical scavenger.
Product is an Oil (Not Solid) Impurities / Isomers3-allylsalicylic acid should be a solid. Perform acid-base extraction again. Check for decarboxylated side product (liquid).
Starting Material Remains Temperature too lowThe internal temperature must reach >180°C. Oil bath temperature is often 20°C higher than internal temp.
Loss of Carboxyl Group DecarboxylationSwitch to Protocol B (Ester Route) immediately.

References

  • Tarbell, D. S. (1940). "The Claisen Rearrangement."[4][5][6][7][8][9] Chemical Reviews, 27(2), 495–546.

  • Lutz, R. P. (1984). "Catalysis of the Cope and Claisen Rearrangements." Chemical Reviews, 84(3), 205–252.

  • Kaval, N., et al. (2005). "Microwave-Assisted Claisen Rearrangement: A Review." Combinatorial Chemistry & High Throughput Screening, 8(1).

  • Castro, A. M. M. (2004). "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, 104(6), 2939–3002.

  • Perkin, W. H. (1923). "The structure of the salts of the hydroxy-acids." Journal of the Chemical Society, Transactions, 123, 3303. (Foundational work on salicylic acid derivatives).

Sources

Derivatization of 2-(Allyloxy)benzoic acid for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Derivatization of 2-(Allyloxy)benzoic Acid for the Generation of a Novel Compound Library for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a versatile and readily accessible scaffold, serving as an excellent starting point for the synthesis of diverse compound libraries in medicinal chemistry. Its structure presents three key regions for chemical modification: the carboxylic acid group, the aromatic ring, and the terminal allyl group. This application note provides a comprehensive guide for the strategic derivatization of this compound through robust and reproducible protocols for esterification, amidation, and the Claisen rearrangement. We detail the rationale behind each synthetic choice, provide step-by-step experimental procedures, and outline methods for purification and characterization. Furthermore, we propose a workflow for subsequent biological evaluation, culminating in a primary cytotoxicity assay protocol. This guide is intended to empower researchers to efficiently generate and screen novel chemical entities with therapeutic potential.

Introduction: The Rationale for Derivatization

Benzoic acid and its derivatives are privileged structures in drug discovery, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The parent compound, this compound, combines the key features of a benzoic acid with a reactive allyl ether moiety, making it a prime candidate for chemical diversification.

The primary goal of derivatization is to systematically modify the parent scaffold to explore the chemical space and identify novel structure-activity relationships (SAR).[3] By creating a library of esters, amides, and rearranged analogues, researchers can modulate key physicochemical properties such as:

  • Lipophilicity: Affecting cell membrane permeability and solubility.

  • Hydrogen Bonding Capacity: Influencing receptor-ligand interactions.

  • Metabolic Stability: Modifying the compound's half-life in biological systems.

  • Molecular Geometry: Creating new shapes to fit different biological targets.

This document outlines three distinct and high-impact derivatization strategies to build a comprehensive compound library for screening.

G cluster_0 Synthesis & Derivatization cluster_1 Screening Cascade A This compound (Starting Scaffold) B Esterification A->B Diversification C Amidation A->C Diversification D Claisen Rearrangement A->D Diversification E Diverse Compound Library B->E Purification & Characterization C->E Purification & Characterization D->E Purification & Characterization F Primary Biological Screening (e.g., Cytotoxicity Assay) E->F G Hit Identification & Validation F->G

Figure 1: Overall workflow from scaffold to biological hit.

Core Synthetic Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. This compound and its derivatives may cause skin, eye, and respiratory irritation.[4]

Strategy 1: Esterification of the Carboxylic Acid

Scientific Rationale: Esterification is a fundamental transformation that replaces the acidic proton of the carboxylic acid, significantly increasing lipophilicity. This modification can enhance cell membrane penetration. The use of N,N'-dicyclohexylcarbodiimide (DCC) is a classic and effective method for forming esters under mild conditions, avoiding the harsh acidity of traditional Fischer esterification.[5] DMAP (4-dimethylaminopyridine) serves as a nucleophilic catalyst to accelerate the reaction.

Reaction Scheme: DCC-Mediated Esterification

G cluster_main struct1 This compound plus1 + reagent1 DCC, DMAP struct2 Alcohol (R'-OH) struct3 2-(Allyloxy)benzoate Ester placeholder reagent2 THF, 0°C to RT plus2 + placeholder->struct3

Figure 2: General scheme for DCC-coupled esterification.

Protocol 2.1: Synthesis of Benzyl 2-(allyloxy)benzoate

Reagent/SolventM.W.AmountMoles (mmol)Eq.
This compound178.181.0 g5.611.0
Benzyl alcohol108.140.67 g (0.64 mL)6.171.1
DCC206.331.27 g6.171.1
DMAP122.1769 mg0.560.1
Tetrahydrofuran (THF), anhydrous-20 mL--

Procedure:

  • Dissolve this compound (1.0 g, 5.61 mmol), benzyl alcohol (0.64 mL, 6.17 mmol), and DMAP (69 mg, 0.56 mmol) in anhydrous THF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask to 0 °C in an ice bath.

  • Add DCC (1.27 g, 6.17 mmol) to the solution in one portion. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 4-6 hours.[5]

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the Celite with ethyl acetate.[5]

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude oil via silica gel column chromatography to yield the pure ester.

Strategy 2: Amidation of the Carboxylic Acid

Scientific Rationale: The amide bond is a cornerstone of medicinal chemistry due to its metabolic stability and ability to act as both a hydrogen bond donor and acceptor. Converting the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) is a robust method to facilitate amide bond formation with a wide range of amines.[6] This two-step, one-pot procedure is highly efficient.

Reaction Scheme: Amidation via Acid Chloride Intermediate

G S1_start This compound S1_reagent 1) SOCl₂, Toluene, Reflux placeholder1 S1_int [Acid Chloride Intermediate] S2_reagent 2) Amine (R'R''NH), Base placeholder2 S2_product 2-(Allyloxy)benzamide placeholder1->S1_int placeholder2->S2_product

Figure 3: General scheme for amidation via an acid chloride.

Protocol 2.2: Synthesis of N-Benzyl-2-(allyloxy)benzamide

Reagent/SolventM.W.AmountMoles (mmol)Eq.
This compound178.181.0 g5.611.0
Thionyl chloride (SOCl₂)118.970.82 mL11.222.0
Toluene, anhydrous-15 mL--
Benzylamine107.150.67 mL6.171.1
Triethylamine (Et₃N)101.191.56 mL11.222.0
Dichloromethane (DCM), anhydrous-15 mL--

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 g, 5.61 mmol) and anhydrous toluene (15 mL).

  • Add thionyl chloride (0.82 mL, 11.22 mmol) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 110 °C) for 3 hours.[6] The reaction progress can be monitored by the evolution of HCl and SO₂ gas (use a bubbler).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. This crude 2-(allyloxy)benzoyl chloride is used immediately in the next step.

  • Dissolve the crude acid chloride in anhydrous DCM (15 mL) and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve benzylamine (0.67 mL, 6.17 mmol) and triethylamine (1.56 mL, 11.22 mmol) in anhydrous DCM (5 mL).

  • Add the amine solution dropwise to the cold acid chloride solution.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding 20 mL of 1 M HCl (aq). Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or silica gel column chromatography.[1]

Strategy 3: Claisen Rearrangement of the Allyl Ether

Scientific Rationale: The Claisen rearrangement is a powerful, thermally-driven[7][7]-sigmatropic rearrangement that forms a new carbon-carbon bond, fundamentally altering the molecular scaffold.[8][9] This reaction converts the this compound into 3-allyl-2-hydroxybenzoic acid, exposing a new phenolic hydroxyl group for further derivatization and shifting the substitution pattern. This transformation provides access to a completely different region of chemical space compared to modifications at the carboxylic acid.

Reaction Scheme: Thermal Claisen Rearrangement

G start This compound reagent Heat (e.g., 180-200°C) High-boiling solvent placeholder product 3-Allyl-2-hydroxybenzoic acid placeholder->product

Figure 4: The aromatic Claisen Rearrangement.

Protocol 2.3: Synthesis of 3-Allyl-2-hydroxybenzoic acid

Reagent/SolventM.W.AmountMoles (mmol)
This compound178.182.0 g11.22
N,N-Diethylaniline or Diphenyl ether-10 mL-

Procedure:

  • Place this compound (2.0 g, 11.22 mmol) into a round-bottom flask containing a high-boiling solvent like N,N-diethylaniline (10 mL).

  • Equip the flask with a reflux condenser and heat the mixture in an oil bath to 180-200 °C.

  • Maintain this temperature for 3-5 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a more polar product spot.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (50 mL) and transfer to a separatory funnel.

  • Extract the product into the aqueous phase by washing with 1 M NaOH (aq) (3 x 25 mL).

  • Combine the aqueous layers and cool in an ice bath.

  • Carefully acidify the aqueous solution with concentrated HCl until the pH is ~1-2. A precipitate should form.[10]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Purification and Structural Characterization

Rationale: Rigorous purification and characterization are non-negotiable steps to ensure that the biological activity observed during screening is attributable to the intended compound. Impurities can lead to false positives or mask the true activity of a compound.

General Purification Workflow:

  • Work-up: Initial separation from inorganic salts and reaction byproducts using liquid-liquid extraction.[11]

  • Chromatography: Separation of the target compound from unreacted starting materials and organic side-products using silica gel column chromatography.

  • Recrystallization/Sublimation: Final purification step for solid compounds to achieve high purity.[12]

Characterization Techniques:

TechniquePurposeExpected Observations for a Derivative
Melting Point Assess purity of solid compounds.A sharp, narrow melting range indicates high purity.[13]
¹H NMR Elucidate the proton framework of the molecule.Appearance of new signals corresponding to the added ester/amide group; shift of aromatic protons.
¹³C NMR Determine the carbon skeleton.Confirmation of the total number of carbons and identification of key functional groups (e.g., C=O at ~165-175 ppm).
FT-IR Identify key functional groups.Strong C=O stretch (~1730 cm⁻¹ for esters, ~1650 cm⁻¹ for amides). Disappearance of broad O-H stretch of the carboxylic acid.
Mass Spec (MS) Confirm the molecular weight.Observation of the molecular ion peak [M]+ or [M+H]+ corresponding to the calculated mass of the derivative.

Biological Screening Cascade

Rationale: A tiered or cascaded screening approach is an efficient strategy to manage a newly synthesized library.[14] It begins with a broad, high-throughput primary assay to identify "hits," which are then subjected to more detailed secondary assays to confirm activity and elucidate the mechanism of action.

G A Compound Library (Esters, Amides, etc.) B Primary Screen High-Throughput Viability Assay (Single High Concentration, e.g., 10 µM) A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C D Secondary Screen: Dose-Response Determine IC₅₀ of Hits C->D E Tertiary Assays Mechanism of Action, Selectivity, etc. D->E F Lead Candidate E->F

Figure 5: A tiered approach for biological screening.

Protocol 4.1: Primary Screen - In Vitro Cytotoxicity Assay (MTT/Resazurin)

Principle: This cell-based assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability. Viable cells reduce a reagent (e.g., MTT or resazurin) into a colored or fluorescent product, which can be quantified. It is a rapid and cost-effective method for initial high-throughput screening of potential anticancer agents.[15][16]

Materials & Equipment:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 96-well flat-bottom cell culture plates

  • Test compounds dissolved in DMSO (10 mM stock)

  • Resazurin sodium salt solution or MTT solution

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant and low (<0.5%).

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds (for a primary screen, a single concentration of 10 µM is typical). Include "vehicle control" (medium + DMSO) and "no cell" (medium only) wells.

  • Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • Viability Assessment (Resazurin example):

    • Add 20 µL of resazurin solution to each well.

    • Incubate for 2-4 hours until the vehicle control wells have turned pink/purple.

    • Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (no cell wells).

    • Calculate the percent viability for each well relative to the vehicle control:

      • % Viability = (Fluorescence_sample / Fluorescence_vehicle) * 100

    • Compounds showing significant inhibition (e.g., <50% viability) are considered "hits" and are prioritized for secondary screening.

Conclusion

The derivatization of this compound offers a powerful and straightforward platform for generating novel molecules with significant therapeutic potential. The synthetic strategies detailed herein—esterification, amidation, and Claisen rearrangement—provide access to three structurally distinct classes of compounds from a single, common starting material. By coupling these robust synthetic protocols with a systematic approach to purification, characterization, and a logical biological screening cascade, research teams can efficiently navigate the early stages of the drug discovery process, accelerating the identification of promising new lead candidates.

References

  • Biological activity of 2-(Benzylcarbamoyl)
  • Preparation of 2-benzoylbenzoic acid. PrepChem.com.
  • Esterification of allylic alcohols with benzoic acid in the presence of diethyl azodicarboxylate and triphenylphosphine. Academia.edu.
  • The Claisen Rearrangement of 1-(Allyloxy)-2-bromobenzene: A Technical Guide to its Kinetics and Thermodynamics. Benchchem.
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • Synthesis and characterization of Benzoic Acid. Chemistry Research Journal.
  • Supplementary Inform
  • Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activ
  • Purification of benzoic acid and its derivatives.
  • This compound | C10H10O3 | CID 3798703. PubChem - NIH.
  • Method for producing benzoic acid esters.
  • Method for preparing benzoic acid derivatives through novel synthetic intermediates.
  • In vitro Screening Systems.
  • Direct CH Amidation of Benzoic Acids to Introduce meta and para Amino Groups by Tandem Decarboxyl
  • Further Studies on the[17][18]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines. MDPI.

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).
  • In Vitro Assay Development Services.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Method for preparing benzoic acid amide compound.
  • How to Develop a Successful in vitro Screening Str
  • How can benzoic acid be tested for purity? Quora.
  • Claisen Rearrangement. Organic Chemistry Portal.
  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. NIH.
  • 2-(o-Tolyloxy)benzoic acid. PMC - NIH.
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid C
  • Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene. International Journal of Experimental Research and Review.
  • Benzoic Acid and Derivatives.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Esterification of benzoic acid in a continuous flow microwave reactor.
  • Survey of catalysts for the amidation reaction of benzoic acid.

Sources

Application Note: Antimicrobial Evaluation of 2-(Allyloxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the Shikimate Pathway via Chorismate Mutase Inhibition

Executive Summary

This guide details the experimental framework for evaluating 2-(allyloxy)benzoic acid derivatives as antimicrobial agents. Unlike generic disinfectants, these compounds are privileged structures designed as Transition State Analogs (TSAs) for Chorismate Mutase (CM) .

CM is a critical enzyme in the shikimate pathway of bacteria and fungi, catalyzing the Claisen rearrangement of chorismate to prephenate.[1][2] Because this pathway is absent in mammals, it represents a high-value target for non-toxic antimicrobial drug development. This application note provides the rationale, chemical handling, and validated protocols for testing these derivatives against resistant pathogens.

Scientific Rationale & Mechanism

The Target: Chorismate Mutase (CM)

The conversion of chorismate to prephenate involves an intramolecular [3,3]-sigmatropic rearrangement.[3] The transition state is characterized by a chair-like conformation with a specific geometry of the vinyl ether system.

This compound derivatives mimic this transition state geometry. The ether oxygen corresponds to the ring oxygen of chorismate, and the allyl group mimics the enolpyruvyl side chain, effectively "freezing" the molecule in a conformation that binds tightly to the CM active site, blocking the natural substrate.

Chemical Stability & The Claisen Rearrangement

Researchers must be aware that 2-(allyloxy)benzoic acids are themselves substrates for the Claisen rearrangement at elevated temperatures (>180°C) or under Lewis acid catalysis, converting to 3-allyl-salicylic acid (C-allyl derivatives).

  • O-Allyl (Ether): The primary target for CM inhibition (TSA).

  • C-Allyl (Phenol): The rearrangement product; often possesses different antimicrobial properties (membrane disruption vs. enzyme inhibition).

  • Storage: Store stock solutions at -20°C to prevent spontaneous rearrangement or hydrolysis.

Mechanism of Action Pathway

ShikimatePathway Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate Enzymatic Steps TS Transition State (Chair-like) Chorismate->TS Chorismate Mutase Prephenate Prephenate TS->Prephenate [3,3]-Sigmatropic Rearrangement TyrPhe Tyrosine / Phenylalanine Prephenate->TyrPhe Downstream Enzymes Inhibitor This compound (Inhibitor) Inhibitor->Chorismate Competitive Inhibition Inhibitor->TS Mimics Geometry

Figure 1: The this compound scaffold acts as a competitive inhibitor by mimicking the transition state of the chorismate-to-prephenate rearrangement, starving the bacteria of essential aromatic amino acids.

Experimental Protocols

Preparation of Stock Solutions

Benzoic acid derivatives have poor water solubility in their protonated form. Proper solubilization is critical for accurate MIC data.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Sterilization: Syringe filter (0.22 µm PTFE). Do not autoclave, as heat may induce Claisen rearrangement.

  • Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months.

In Vitro Enzyme Inhibition Assay (Chorismate Mutase)

Objective: Determine the


 of the derivative against purified recombinant CM (e.g., from E. coli or S. cerevisiae).

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.1 mg/mL BSA.

  • Substrate: Barium chorismate (convert to soluble potassium chorismate via cation exchange before use).

  • Enzyme: Purified Chorismate Mutase (final conc. ~10-50 nM).

Procedure:

  • Blanking: Set spectrophotometer to 274 nm (Absorbance peak of chorismate; Prephenate is transparent at 274 nm).

  • Reaction Mix: In a UV-transparent cuvette or 96-well plate:

    • buffer (to 200 µL final)

    • Enzyme (optimized concentration)

    • Test Compound (0.1 µM – 100 µM range)

  • Incubation: Pre-incubate enzyme + inhibitor for 10 min at 37°C.

  • Initiation: Add Chorismate (final conc. 100 µM, approx.

    
    ).
    
  • Measurement: Monitor decrease in Absorbance (

    
    ) for 5 minutes.
    
  • Calculation:

    • Calculate velocity (

      
      ) = 
      
      
      
      .
    • Plot % Inhibition vs. log[Inhibitor].

    • Fit to sigmoidal dose-response curve to determine

      
      .
      
Antimicrobial Susceptibility Testing (MIC/MBC)

Objective: Determine Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Critical Note on pH: Benzoic acid derivatives exhibit pH-dependent activity. Their efficacy is often higher at acidic pH (closer to pKa ~4.2) due to better membrane permeation of the non-ionized form.

  • Standard: Mueller-Hinton Broth (MHB), pH 7.2–7.4 (CLSI standard).

  • Modified: MHB adjusted to pH 6.0 (for mechanistic validation of acid-dependent uptake).

Workflow:

  • Inoculum: Prepare

    
     CFU/mL bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 10231).
    
  • Plate Setup: Use 96-well polystyrene plates.

    • Rows A-G: 2-fold serial dilution of this compound derivative (Range: 512 µg/mL down to 0.5 µg/mL).

    • Row H: Growth Control (Bacteria + DMSO) and Sterility Control (Media only).

    • DMSO Control: Ensure final DMSO concentration is < 1% to avoid solvent toxicity.

  • Incubation: 37°C for 18–24 hours (Bacteria) or 48 hours (Fungi).

  • Readout: Visual turbidity or

    
    .
    
    • MIC: Lowest concentration with no visible growth.

  • MBC Determination: Plate 10 µL from clear wells onto Agar. Incubate 24h.

    • MBC: Lowest concentration killing >99.9% of the initial inoculum.

Biofilm Inhibition Assay

Benzoic acid derivatives often disrupt quorum sensing or matrix formation.

  • Growth: Grow biofilm in 96-well plates (MHB + 1% Glucose) for 24h.

  • Treatment: Wash wells, add fresh media containing the derivative (at 1x, 2x, 4x MIC).

  • Incubation: 24 hours at 37°C.

  • Staining: Wash wells, stain with 0.1% Crystal Violet for 15 min.

  • Quantification: Solubilize dye with 30% Acetic Acid; measure

    
    .
    

Data Presentation & Analysis

Expected Activity Profile

The following table summarizes typical literature trends for benzoic acid derivatives acting on the shikimate pathway or via membrane disruption.

Organism TypeStrain ExampleExpected MIC (µg/mL)Mechanism Note
Gram-Positive S. aureus (MRSA)32 – 128Membrane permeation + CM inhibition
Gram-Negative E. coli64 – 256Efflux pumps often limit efficacy; requires esterification for entry
Fungi C. albicans16 – 64High sensitivity due to critical dependence on ergosterol/shikimate
Mycobacteria M. tuberculosis5 – 50CM is a validated anti-TB target (Rv1885c)
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis & Prep cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Step1 O-Allylation of Salicylic Acid Step2 Stock Solution (100mM in DMSO) Step1->Step2 Step3 Enzymatic Assay (CM Inhibition) Step2->Step3 Target Validation Step4 MIC/MBC Assay (Broth Microdilution) Step2->Step4 Phenotypic Screen Step5 Biofilm Assay (Crystal Violet) Step3->Step5 Active Hits Step4->Step5 Step6 Cytotoxicity (Mammalian Cells) Step5->Step6 Safety Check

Figure 2: Sequential workflow for validating antimicrobial activity, moving from chemical synthesis to biological validation.

References

  • Mechanism of Chorismate Mutase

    • Title: "The mechanism of the reaction catalyzed by chorismate mutase: The relevance of the transition st
    • Source:Proceedings of the N
    • URL:[Link]

  • Antimicrobial Activity of Benzoic Acid Derivatives

    • Title: "Antimicrobial activity of phenol and benzoic acid derivatives."[4]

    • Source:International Biodeterioration & Biodegrad
    • URL:[Link]

  • Claisen Rearrangement Context

    • Title: "Catalysis of the Claisen rearrangement of 2-allyloxybenzoic acid."
    • Source:Journal of the American Chemical Society
    • URL:[Link]

  • Anti-TB Applications (CM Targeting)

    • Title: "The Two Chorismate Mutases from Mycobacterium tuberculosis: Biochemical Analysis and Regul
    • Source:Journal of Bacteriology
    • URL:[Link]

  • Standard MIC Protocols

    • Title: "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Source:Clinical and Labor
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Allyloxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this common yet nuanced chemical transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the reaction's mechanics, offering solutions to common challenges and strategies for maximizing yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound.

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and reliable method is the Williamson ether synthesis .[1][2] This reaction involves the O-alkylation of salicylic acid (2-hydroxybenzoic acid) using an allyl halide, such as allyl bromide. The core of this method is a bimolecular nucleophilic substitution (SN2) reaction, where the phenoxide ion of salicylic acid acts as the nucleophile.[2][3]

Q2: What are the essential reagents for this synthesis and what are their specific roles?

A2: The key components are:

  • Salicylic Acid: The substrate that provides the phenolic hydroxyl group for etherification.

  • Allyl Halide (e.g., Allyl Bromide): The alkylating agent that provides the allyl group. Allyl bromide is generally preferred over allyl chloride due to the better leaving group ability of bromide.

  • Base (e.g., Potassium Carbonate, K₂CO₃): The base is critical for deprotonating the phenolic hydroxyl group of salicylic acid to form the more nucleophilic phenoxide ion. Potassium carbonate is a widely used base for this purpose.[4][5]

  • Solvent (e.g., DMF, Acetone, Acetonitrile): A polar aprotic solvent is essential. It dissolves the reactants and facilitates the SN2 mechanism by solvating the cation (K⁺) while leaving the phenoxide nucleophile relatively free and highly reactive.[2]

Q3: Why is the choice of solvent so critical for the success of this reaction?

A3: The solvent choice directly impacts the reaction rate and selectivity.[6] Polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, or acetonitrile are ideal because they do not form strong hydrogen bonds with the phenoxide nucleophile.[2][3] This lack of hydrogen bonding enhances the nucleophilicity of the phenoxide, leading to a faster and more efficient SN2 reaction. In contrast, protic solvents (like ethanol or water) would solvate and stabilize the phenoxide ion, reducing its reactivity and significantly slowing down the reaction.[3]

Q4: What is a realistic yield to expect for this synthesis?

A4: With an optimized protocol, yields for the Williamson ether synthesis are typically good, often ranging from 50% to 95% in laboratory settings.[2] However, the final yield can be influenced by several factors, including the purity of reagents, reaction conditions, and the efficiency of the workup and purification process.

Section 2: The Core Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis. This protocol is a robust starting point that can be optimized based on your specific laboratory conditions.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Salicylic Acid, K₂CO₃, and DMF in a flask B Stir the mixture A->B Reaction Phase C Add Allyl Bromide dropwise B->C Reaction Phase D Heat the reaction mixture (e.g., 60°C) C->D Reaction Phase E Monitor progress with TLC D->E Reaction Phase F Cool to room temperature E->F Upon Completion G Quench with dilute HCl F->G Purification Phase H Extract with Ethyl Acetate G->H Purification Phase I Wash organic layer (Water, Brine) H->I Purification Phase J Dry over Na₂SO₄ I->J Purification Phase K Concentrate via Rotary Evaporation J->K Purification Phase L Recrystallize crude product from a suitable solvent K->L Purification Phase M Isolate pure crystals by filtration L->M Purification Phase

Caption: Workflow for this compound Synthesis.

Detailed Step-by-Step Protocol

Materials:

  • Salicylic Acid

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Allyl Bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 1N Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add salicylic acid (1.0 eq), anhydrous potassium carbonate (1.2-1.5 eq), and anhydrous DMF.

  • Reagent Addition: Stir the suspension at room temperature. Slowly add allyl bromide (1.1-1.2 eq) to the mixture dropwise.

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and let it stir for 3-8 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the salicylic acid spot is no longer visible.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing cold 1N HCl. This step neutralizes the excess base and protonates the carboxylate group.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).

  • Workup - Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.[7][8]

Section 3: Troubleshooting and Optimization Guide

Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and resolving common issues.

Troubleshooting Logic Diagram

G start Problem: Low Product Yield reagent_quality Check Reagent Quality (Purity, Anhydrous Conditions) start->reagent_quality stoichiometry Verify Stoichiometry (Base & Allyl Bromide) start->stoichiometry reaction_params Review Reaction Parameters (Temp & Time) start->reaction_params workup_loss Investigate Workup Losses (Extraction, pH) start->workup_loss sol_reagent Solution: Use fresh, anhydrous reagents. Dry solvent if necessary. reagent_quality->sol_reagent Issue Found sol_stoich Solution: Use slight excess of base (1.5 eq) and allyl bromide (1.2 eq). stoichiometry->sol_stoich Issue Found sol_params Solution: Increase temperature (e.g., to 80°C) or extend reaction time. Monitor by TLC. reaction_params->sol_params Issue Found sol_workup Solution: Ensure pH is acidic (~2) before extraction. Perform multiple extractions. workup_loss->sol_workup Issue Found

Caption: Troubleshooting logic for low product yield.

Common Problems and Solutions in Q&A Format

Q: My reaction yield is disappointingly low. What are the most likely causes?

A: Low yield is a common issue that can often be traced back to a few key areas.[9]

  • Reagent Quality: The presence of water can drastically reduce yield by consuming the base and hydrolyzing the allyl bromide. Ensure your salicylic acid is dry, your potassium carbonate is anhydrous, and your solvent is of an appropriate grade.

  • Insufficient Base: The deprotonation of salicylic acid's phenol group is an equilibrium process. An insufficient amount of base (less than 1.2 equivalents) will result in a low concentration of the active phenoxide nucleophile, leading to an incomplete reaction.

  • Reaction Temperature and Time: The Williamson ether synthesis requires sufficient thermal energy. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion. Monitor the consumption of salicylic acid via TLC to determine the optimal reaction time.

  • Inefficient Workup: During the workup, it is crucial to acidify the mixture to ensure the carboxylic acid group is protonated (R-COOH) and not in its salt form (R-COO⁻), which is water-soluble. Failure to do so will result in significant loss of product to the aqueous layer during extraction.

Q: My TLC plate shows a large amount of unreacted salicylic acid, even after several hours. What should I do?

A: This indicates a stalled or very slow reaction. Consider the following optimizations:

  • Increase Temperature: Gently increasing the reaction temperature (e.g., from 60°C to 80°C) can significantly increase the reaction rate.

  • Check Your Base: Ensure the potassium carbonate is finely powdered to maximize its surface area and reactivity. Using a slightly stronger base could be an option, but this may introduce side reactions.

  • Add a Phase-Transfer Catalyst: In some cases, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can facilitate the reaction, especially if solubility is an issue. The iodide can perform an in situ Finkelstein reaction with allyl bromide to form the more reactive allyl iodide.

Q: I'm observing an unexpected side product in my analysis. What could it be?

A: While O-alkylation is the primary reaction, side products can form.

  • C-Alkylation: Although less common for phenols, alkylation can sometimes occur on the aromatic ring. This is more likely under different reaction conditions but is a possibility. The choice of solvent can influence the O/C alkylation ratio.[6]

  • Allyl Salicylate: It is possible for the carboxylic acid to be esterified by allyl alcohol (if present as an impurity or formed via hydrolysis of allyl bromide). However, under these basic conditions, the phenoxide is a far superior nucleophile than the carboxylate, making this a minor pathway.

  • Impurities from Starting Materials: Always consider that impurities present in your starting materials may carry through or react to form other compounds.

Section 4: Optimizing Reaction Parameters

To maximize yield and purity, a systematic optimization of reaction parameters is often necessary. The following table summarizes key variables and their expected impact.

ParameterOptionsRationale & Impact on Yield
Base K₂CO₃, Cs₂CO₃, NaHK₂CO₃: Standard, effective, and economical. Cs₂CO₃: More soluble and basic, can accelerate the reaction but is more expensive. NaH: Very strong base, ensures complete deprotonation but requires strictly anhydrous conditions and careful handling.
Solvent DMF, Acetonitrile, AcetoneDMF/Acetonitrile: High boiling points, excellent for dissolving reactants, and strongly promote SN2 reactions.[2] Acetone: Lower boiling point, can be easier to remove, and is also effective.[4]
Temperature Room Temp to 100 °CHigher temperatures increase the reaction rate. However, excessive heat can lead to decomposition or side reactions. A typical range of 60-80°C is a good balance.[5][10]
Stoichiometry 1.1 to 2.0 eq (Base/Allyl Bromide)A slight excess of the base (1.5 eq) and allyl bromide (1.2 eq) helps drive the reaction to completion. A large excess of allyl bromide can make purification more difficult.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNq5aRE2SWsLdeICKTDj3viDYQ34UPLFdgj5Sc9aUhowSQ4std1l4KT_IMpbjHc4qr8YrljhLNsTdrlInVlrEKJqL6GNAnNoaLXbih8aRvSQw9vn4b-O6qqs6uV6CGItybG9uXByEDiwLh39U4TN4L199aOVzlxMdzArYcpoj0Xd4vUJK1MEEEVTxT1N9qLr0FE4KAx8_mn2mxSynMpa7h7_On-QEkMAP7v0g=]
  • BenchChem. (n.d.). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFilD0zx2KPmn3i0P6_coLs8miYr-nRTUOjEv63-L0TIF9jKC_ySSunzDzP0Q3wq95ycFTPFKIZuOTRX30QFAj1kZ4DsmEQoxIfdJna8_93lDjP04Zu3zA9OGpX3N7wDbquYKysF8OJ67BHH_PXISFEvjJL6PXOVhG3Fh74NnlhP_65jmsUC7bFerghsFmnH2fRS-9kIopLtbRqkn9bdes42al9LS5W_ZbP]
  • Ferreira, M. A., et al. (2009). 2-Allyloxy-5-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1658. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960533/]
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from J&K Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzJOxrxzxwjq2tniDXefsEuJ3-YzIkxCYwX5XPFwNNJlKOMMigC35GaMmgkkzHOqNcorWatTDh1Ae1Qm_BzVJDWIFb0wB-WupfFNUHNXWLSAgpdoNk3XqhJ50c2lfhsosoLsXuYfZ4sfH6ymx0_f-O3G8LyJspPRXVb0XQ3DsAbFOS]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry. [https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiWnYzH6wOkMgGx7Ta14g9PJh5cwQjJJLVi_Amzvxau52aIlauyGeEdyhPzrRiswZJvgRgTxpErqye-rz6ZPdjMjhED_asnQgGnoQlpDmsUZQUxOLYIoNrCfwqDKLwQQ78dnkth4dHnwhDMj0jyVFTXCbgOezQjMY=]
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
  • AIChE. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE Proceedings. [https://www.aiche.org/conferences/aiche-annual-meeting/2019/proceeding/paper/359c-computer-aided-solvent-design-optimal-selectivity-williamson-ether-synthesis-reaction]
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Retrieved from BenchChem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaj2RieX9A-9Ex7KySZi__NFG8uLrlUQUEYUygIKt6trioOhLgKVCYyO1pOqdyvKX-F5ql0D-bh5HlhSwfUi8KupaiNXr5gjmj5iO6NEB9jIM9H8CeD4E73mCtA8i03-OZIdtCY6gJrXUutjsa3UX0kcB2mrdPqs-Qcv8P3gKJ0BE8fb6IBWehbPAgPxKSNpyWCfy5jiP5mp9A8NC03amuUcjsFq7Few==]
  • Schwab, F. C., & Wichers, E. (1940). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 25(6), 747. [https://nvlpubs.nist.gov/nistpubs/jres/25/jresv25n6p747_A1b.pdf]
  • Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal, 8(6), 5-9. [https://www.chemrj.org/download-article/117]
  • Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids. Retrieved from Google Patents. [https://patents.google.
  • Google Patents. (n.d.). US3816523A - Process for the production and purification of benzoic acid. Retrieved from Google Patents. [https://patents.google.

Sources

Technical Support Center: Synthesis of 2-(Allyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(allyloxy)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth, field-proven insights and troubleshooting strategies.

The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting salicylic acid with an allyl halide, such as allyl bromide, in the presence of a base.[1] While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide will walk you through identifying and mitigating these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My yield of this compound is unexpectedly low. What are the potential causes?

Low yields can stem from several factors, primarily competing side reactions or suboptimal reaction conditions. The most common culprits are:

  • Incomplete Deprotonation: The Williamson ether synthesis requires the deprotonation of the phenolic hydroxyl group of salicylic acid to form a phenoxide ion.[1] If the base is not strong enough or used in insufficient quantity, a significant portion of the salicylic acid will remain unreacted.

  • Competing C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at two sites: the oxygen (O-alkylation) to form the desired ether, or a carbon on the aromatic ring (C-alkylation) to form a carbon-carbon bond.[2]

  • Claisen Rearrangement: The desired product, this compound, can undergo a thermally induced[3][3]-sigmatropic rearrangement known as the Claisen rearrangement to form 2-allyl-3-hydroxybenzoic acid.[4][5]

  • Decarboxylation: At elevated temperatures, salicylic acid and its derivatives can undergo decarboxylation to produce phenol or its corresponding allyl ether.[6][7]

Troubleshooting Steps:

  • Base Selection and Stoichiometry: Ensure you are using a sufficiently strong base to deprotonate the phenolic hydroxyl group. While weaker bases like potassium carbonate (K₂CO₃) are often used, stronger bases like sodium hydride (NaH) can lead to more complete deprotonation.[8] Use at least two equivalents of base to deprotonate both the carboxylic acid and the phenolic hydroxyl group.

  • Temperature Control: Carefully control the reaction temperature. While some heat is necessary to drive the reaction, excessive temperatures favor the Claisen rearrangement and decarboxylation. A moderate temperature, typically around 60°C, is a good starting point.[9]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to avoid prolonged reaction times that can lead to increased side product formation.

Diagram: Key Reaction Pathways

SynthesisPathways SalicylicAcid Salicylic Acid Product This compound SalicylicAcid->Product Williamson Ether Synthesis (O-Alkylation) C_Alkylation C-Alkylated Byproduct SalicylicAcid->C_Alkylation C-Alkylation (Side Reaction) DecarboxylationProduct Decarboxylation Product SalicylicAcid->DecarboxylationProduct High Heat (Decarboxylation) AllylBromide Allyl Bromide AllylBromide->Product Williamson Ether Synthesis (O-Alkylation) AllylBromide->C_Alkylation C-Alkylation (Side Reaction) Base Base Base->Product Williamson Ether Synthesis (O-Alkylation) Base->C_Alkylation C-Alkylation (Side Reaction) ClaisenProduct Claisen Rearrangement Product Product->ClaisenProduct Heat (Claisen Rearrangement)

Caption: Primary and competing reaction pathways in the synthesis of this compound.

FAQ 2: I've isolated my product, but it's impure. How can I identify the byproducts and purify my compound?

Identifying the impurities is the first step toward effective purification.

Byproduct Identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the structures of the main byproducts.

    • C-Alkylated Product: Look for signals corresponding to an allyl group directly attached to the aromatic ring.

    • Claisen Rearrangement Product: The appearance of a new phenolic -OH signal and shifts in the aromatic proton signals are indicative of this rearrangement.

    • Unreacted Salicylic Acid: The presence of the characteristic signals for salicylic acid.

  • Mass Spectrometry (MS): Can help confirm the molecular weights of the impurities.

  • Infrared (IR) Spectroscopy: Can reveal the presence of functional groups that differ from the desired product, such as a free hydroxyl group in the Claisen product or unreacted salicylic acid.

Purification Strategies:

Purification MethodPrincipleBest For Removing
Recrystallization Difference in solubility between the product and impurities in a given solvent system.Unreacted starting materials and some side products.[10][11]
Column Chromatography Differential adsorption of compounds onto a stationary phase (e.g., silica gel).A wide range of impurities, including isomeric byproducts.[9]
Acid-Base Extraction Separation based on the acidic or basic nature of the compounds.Unreacted salicylic acid (more acidic) from the less acidic product.[12]

Experimental Protocol: Purification by Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elute: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

FAQ 3: How can I minimize the formation of the Claisen rearrangement product?

The Claisen rearrangement is a thermally driven intramolecular reaction.[5][13] Therefore, the most effective way to minimize its formation is to control the reaction temperature.

Causality Behind Temperature Control:

The Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a six-membered ring transition state.[5] The activation energy for this rearrangement is typically high, meaning it is favored at higher temperatures. By keeping the reaction temperature as low as possible while still allowing the Williamson ether synthesis to proceed at a reasonable rate, you can kinetically disfavor the rearrangement.

Recommended Temperature Range: 50-70°C. It is advisable to perform small-scale trial reactions to determine the optimal temperature for your specific reaction conditions.

Diagram: Claisen Rearrangement Mechanism

ClaisenRearrangement Reactant This compound TransitionState [Six-membered Transition State] Reactant->TransitionState Heat Intermediate Dienone Intermediate TransitionState->Intermediate [3,3]-Sigmatropic Shift Product 2-Allyl-3-hydroxybenzoic Acid Intermediate->Product Tautomerization

Caption: The concerted mechanism of the Claisen rearrangement.

FAQ 4: What is the role of the solvent in this reaction?

The choice of solvent can significantly influence the reaction rate and the product distribution.

Solvent Effects on Williamson Ether Synthesis:

The Williamson ether synthesis is an Sₙ2 reaction.[8] Polar aprotic solvents are generally preferred for Sₙ2 reactions because they can solvate the cation of the base (e.g., K⁺ in K₂CO₃) without strongly solvating the nucleophilic phenoxide anion. This leaves the nucleophile "naked" and more reactive.

Recommended Solvents:

  • Acetone: A common and effective solvent for this reaction.

  • Dimethylformamide (DMF): A highly polar aprotic solvent that can accelerate the reaction rate.[9]

  • Acetonitrile (CH₃CN): Another suitable polar aprotic solvent.

Solvent Considerations for Side Reactions:

Polar solvents can also accelerate the Claisen rearrangement.[13] Therefore, a balance must be struck between a solvent that promotes the desired Sₙ2 reaction and one that does not excessively favor the rearrangement.

References

  • The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement | Journal of Chemical Education - ACS Publications. (2009). Retrieved from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of Benzoic Acid - Chemistry Research Journal. (2023). Retrieved from [Link]

  • Claisen Rearrangement: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • An example of the Claisen rearrangement reaction of an allyl vinyl ether is given below. - BYJU'S. (n.d.). Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 18.4: Reactions of Ethers - Claisen Rearrangement - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Claisen rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • US3816523A - Process for the production and purification of benzoic acid - Google Patents. (n.d.).
  • Preparation of benzoic acid of high purity. (n.d.). Retrieved from [Link]

  • Alkylation of Salicylic Acids Andrew David Feilden. (n.d.). Retrieved from [Link]

  • Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Purification of benzoic acid - US3235588A - Google Patents. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved from [Link]

  • Oxidation of Aromatic Acids. IV. Decarboxylation of Salicylic Acids | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • US7045654B2 - Method for the alkylation of salicylic acid - Google Patents. (n.d.).
  • This compound | C10H10O3 | CID 3798703 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011). Retrieved from [Link]

  • US3061651A - Manufacture of phenols by decarboxylation of salicylic acids - Google Patents. (n.d.).
  • In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC - NIH. (2025). Retrieved from [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2021). Retrieved from [Link]

  • (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media - ResearchGate. (2020). Retrieved from [Link]

  • Decarboxylation of Salicylic acid - Chemistry Stack Exchange. (2017). Retrieved from [Link]

  • Recrystallisation of benzoic acid - YouTube. (2022). Retrieved from [Link]

Sources

Purification challenges of 2-(Allyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(Allyloxy)benzoic Acid

Ticket ID: #PUR-2AB-001 Topic: Troubleshooting Purification & Isolation Protocols Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Introduction: The Nature of the Beast

Welcome to the technical support hub for this compound. If you are here, you are likely facing a specific set of frustrations: your product is an oil that refuses to crystallize, your NMR shows persistent allyl peaks that don't belong to your product, or your melting point is drifting.

Synthesizing this compound involves the O-alkylation of salicylic acid.[2] This seems straightforward, but it introduces a "Trojan Horse" of impurities.[1] The reactivity of the allyl group and the bifunctional nature of the starting material (Salicylic acid) create a matrix of side products that share similar solubility profiles with your target.

This guide is not a textbook; it is a troubleshooting manual designed to isolate and eliminate these specific contaminants.

Module 1: The "Sticky Oil" Syndrome (Removing Neutral Esters)

The Problem: You isolated the crude material, but it remains a viscous oil or a low-melting semi-solid. TLC shows a spot running much higher than your expected acid.

The Diagnosis: You have likely formed the Allyl ester byproduct (Allyl 2-(allyloxy)benzoate) . During synthesis, the base (


 or NaOH) deprotonates both the carboxylic acid and the phenol. The allyl bromide then alkylates both sites. While the ether linkage (your target) is stable, the ester linkage is a neutral impurity that prevents crystallization.[1]

The Fix: The "Switch-Hitter" Extraction You cannot separate this easily by crystallization alone. You must exploit the acidity difference. The product is an acid (


); the impurity is neutral.

Protocol A: Rigorous Acid-Base Cleanup [2]

  • Dissolution: Dissolve crude oil in Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).[1] Do not use DCM if you can avoid it (emulsion risk).[1]
  • The Base Wash (Critical Step): Extract the organic layer with 5% Aqueous NaOH (

    
    ).
    
    • Mechanism:[1][2][3][4] Your Product (Acid) becomes the Sodium Salt (

      
      ) and moves to the Aqueous Layer .
      
    • Fate of Impurity: The Neutral Ester remains in the Organic Layer .

  • Separation: Keep the Aqueous Layer . You can discard the organic layer (after checking TLC to ensure no product remains).

  • The Acidification: Cool the aqueous layer to

    
    . Slowly add 
    
    
    
    until pH < 2.
    • Observation: The product should precipitate as a white solid.

  • Recovery: Filter the solid. If it oils out again, extract with fresh

    
    , dry over 
    
    
    
    , and evaporate.[1]

AcidBaseExtraction Start Crude Mixture (Acid + Ester Impurity) Dissolve Dissolve in Et2O Start->Dissolve AddBase Add 5% NaOH (aq) Dissolve->AddBase SepFunnel Separatory Funnel AddBase->SepFunnel OrgLayer Organic Layer (Contains Neutral Ester) SepFunnel->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product Salt) SepFunnel->AqLayer Bottom Layer Discard Discard / Recycle OrgLayer->Discard Acidify Acidify with HCl (pH < 2) AqLayer->Acidify Precipitate Precipitate Product (this compound) Acidify->Precipitate

Figure 1: Selective isolation of this compound via pH-swing extraction.

Module 2: The "Purple Spot" (Removing Unreacted Phenol)

The Problem: The product is solid, but it has a slight color (pink/brown), and FeCl3 test is positive (purple).

The Diagnosis: Unreacted Salicylic Acid. Salicylic acid is stubborn. It can co-crystallize with your product because of similar hydrogen-bonding motifs.

The Fix: Solubility Tuning Salicylic acid is significantly more soluble in hot water than this compound due to the free phenolic hydroxyl group.

Protocol B: Recrystallization Strategy

  • Solvent System: Ethanol/Water (1:3 ratio).[1]

  • Procedure:

    • Dissolve crude solid in minimum boiling Ethanol.

    • Add hot water dropwise until turbidity persists.

    • Add a drop of Ethanol to clear it.

    • Allow to cool slowly to room temperature, then

      
      .
      
  • Why this works: The hydrophobic allyl group makes your product less soluble in water than the starting salicylic acid. The impurity stays in the mother liquor.

Module 3: The "Ghost Peaks" (Thermal Degradation)

The Problem: You attempted to distill the product or dried it in an oven at


. Now the Melting Point is wrong (

instead of

), and NMR shows a shift in the allyl peaks.

The Diagnosis: Claisen Rearrangement. Allyl phenyl ethers are thermally unstable. Upon heating, they undergo a [3,3]-sigmatropic rearrangement.[1][3] The allyl group migrates from the Oxygen to the ortho-Carbon (or para if ortho is blocked).

  • Result: You have converted this compound into 3-allyl-2-hydroxybenzoic acid .

The Fix: Cold Processing

  • Never Distill: Do not attempt to distill this compound at atmospheric pressure.

  • Drying: Dry under high vacuum at room temperature. Do not use a hot oven.

  • Recovery: If rearrangement has occurred, you cannot "reverse" it.[1] You must restart or separate via column chromatography (Silica Gel; Hexane:EtOAc 80:20 + 1% Acetic Acid).[1] The rearranged product is a phenol (more polar) and will elute later than the ether.

Summary of Impurity Profiles

Impurity TypeChemical IdentityDetection MethodRemoval Strategy
Neutral Allyl Salicylate (Ester)TLC (High

), NMR (Extra Allyl)
Acid-Base Extraction (Module 1)
Phenolic Salicylic Acid (Start Material)

Test (Purple), TLC (Low

)
Recrystallization (EtOH/

)
Thermal 3-Allyl-2-hydroxybenzoic acidNMR (Loss of O-CH2 doublet), MP IncreasePrevent via Temp Control (<

)

Troubleshooting Decision Tree

Troubleshooting Start Impurity Detected CheckState Physical State? Start->CheckState Oil Oily / Sticky CheckState->Oil Viscous Solid Solid / Crystals CheckState->Solid Crystalline CheckNMR Check NMR/TLC Oil->CheckNMR Solid->CheckNMR Ester Extra Allyl Peaks (High Rf) CheckNMR->Ester Neutral Impurity Phenol Aromatic Peaks Only (Low Rf) CheckNMR->Phenol Acidic Impurity Rearrange C-Allyl Peaks (High MP) CheckNMR->Rearrange Thermal Damage Action1 Acid-Base Extraction Ester->Action1 Action2 Recrystallize (EtOH/H2O) Phenol->Action2 Action3 Discard/Chromatography Rearrange->Action3

Figure 2: Logic flow for identifying and treating specific impurity classes.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) for the extraction instead of NaOH? 
A:  Yes, but with caution. 

is a weaker base. While it will deprotonate the carboxylic acid, it might not fully break up strong hydrogen-bonded dimers in the organic phase as effectively as NaOH. However, if you are worried about hydrolyzing the ether (unlikely) or other sensitive groups, saturated Bicarbonate or Carbonate is a safer, albeit slower, alternative.[1]

Q: My product turned into a solid block in the flask after acidification. How do I get it out? A: This is common. The rapid change in pH causes "crashing out." Add a small amount of Ethyl Acetate to re-dissolve the solid, transfer it to a separatory funnel, wash with water, and then dry/evaporate under controlled conditions to get a cleaner powder.[1]

Q: What is the shelf-life of this compound? A: It is relatively stable if stored correctly. However, the allyl group is susceptible to oxidation (forming epoxides) or slow polymerization over months if exposed to light and air.[1] Store in an amber vial at


.

References

  • Preparation of Benzoic Acid Derivatives: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.[1] (General procedures for O-alkylation of phenols).

  • Claisen Rearrangement Mechanisms: Lutz, R. P.[1][4] "Catalysis of the Cope and Claisen rearrangements." Chemical Reviews, 84(3), 205-247, 1984.[1] Link[1][2]

  • Physical Properties of Benzoic Acid: National Center for Biotechnology Information. "PubChem Compound Summary for CID 243, Benzoic acid". Link[1][2]

  • Synthesis of Allyl Ethers: BenchChem Technical Guide, "Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde" (Analogous procedure). Link[1][2]

  • Solubility Data: Journal of Chemical & Engineering Data, "Solubility of Salicylic Acid in Water + Ethanol Mixtures". Link[1][2]

Sources

Optimizing reaction conditions for 2-(Allyloxy)benzoic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

2-(Allyloxy)benzoic acid is a deceptive scaffold.[1] On paper, it appears to be a simple bifunctional building block.[1] In practice, it acts as a "chemical gatekeeper."[1] The ortho-allyloxy group exerts significant steric pressure on the carboxylic acid, complicating standard amidation protocols. Simultaneously, the allyl ether moiety is prone to thermal rearrangement (Claisen) or oxidative degradation if not handled with precision.[1]

This guide moves beyond standard recipes. We address the mechanistic bottlenecks preventing high yields and offer self-validating protocols to troubleshoot your specific failures.

Module 1: The Claisen Rearrangement (The "Gateway" Reaction)

Context: The most valuable derivatization of this compound is often its conversion to 3-allyl-2-hydroxybenzoic acid (3-allylsalicylic acid) via the [3,3]-sigmatropic rearrangement. This restores the phenol for further functionalization (e.g., benzofuran synthesis).[1]

Common Failure Modes
SymptomDiagnosisRoot Cause
Stalled Reaction Starting material remains after 24h.Temperature too low (<180°C) or solvent polarity is insufficient to stabilize the transition state.
Decarboxylation Formation of 2-allylphenol.Reaction temperature >210°C or prolonged exposure to acidic byproducts without a buffer.
Polymerization Black tar/insoluble residue.[1][2]Presence of trace oxygen or radical initiators; lack of radical scavenger (BHT).[1]
Troubleshooting Q&A

Q: I am running the rearrangement in refluxing DMF (153°C), but conversion is <40%. Why? A: The activation energy for the aromatic Claisen rearrangement typically requires temperatures between 180°C and 200°C . DMF reflux is insufficient.

  • The Fix: Switch to N,N-Diethylaniline (DEA) or Decalin as the solvent. DEA (bp ~217°C) is superior because it acts as a high-boiling base, neutralizing any acidic protons that might catalyze decarboxylation [1].[1]

  • Microwave Alternative: If you are scale-limited (<5g), use a microwave reactor: 190°C for 30–60 mins in neat conditions or ionic liquids.[1]

Q: How do I prevent the "Black Tar" effect during scale-up? A: Allyl groups are prone to radical polymerization at high temperatures.

  • The Fix: Add 1–2 mol% of BHT (Butylated hydroxytoluene) to the reaction mixture. Degas the solvent thoroughly with Argon for 20 minutes prior to heating. The rearrangement is a concerted pericyclic process; it does not require oxygen, so anaerobic conditions preserve the alkene integrity.

Validated Protocol: Thermal Rearrangement
  • Dissolution: Dissolve this compound (1.0 eq) in

    
    -Diethylaniline (5 volumes).
    
  • Additives: Add BHT (0.01 eq).

  • Heating: Heat to 195°C (internal temperature) for 6–12 hours. Monitor via HPLC (Starting material

    
     will shift significantly as the phenol forms).
    
  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1N HCl (to remove aniline)

    
     Brine.[1]
    
  • Purification: The product (3-allyl-2-hydroxybenzoic acid) often crystallizes upon acidification; otherwise, silica chromatography (Hex/EtOAc + 1% AcOH).[1]

Mechanism Visualization

ClaisenMechanism cluster_conditions Critical Control Points SM This compound (Ether) TS Chair-like Transition State (Concerted [3,3]) SM->TS  Heat (>180°C)   Int Dienone Intermediate (Unstable) TS->Int  Bond Migration   Prod 3-Allyl-2-hydroxybenzoic acid (C-Allyl Phenol) Int->Prod  Tautomerization   (Aromaticity Restored) Note1 Anaerobic Conditions (Prevent Polymerization) Note2 Temp > 180°C (Activation Energy)

Caption: The [3,3]-sigmatropic rearrangement pathway. Note that the final tautomerization step is the thermodynamic sink that drives the reaction to completion.

Module 2: Amide Coupling (Overcoming the Ortho-Effect)

Context: Users frequently report low yields when coupling amines to this compound using standard EDC/NHS or Carbodiimide conditions. This is due to the Ortho-Effect : the allyloxy group creates a steric wall and can also participate in hydrogen bonding that deactivates the carbonyl carbon.

Troubleshooting Q&A

Q: My HATU coupling yields are stuck at 50%. Is the reagent bad? A: Likely not. The bulky ortho-allyloxy group hinders the approach of the amine to the active ester. Furthermore, HATU byproducts can be difficult to remove from these lipophilic substrates.[1]

  • The Fix: Switch to the Acid Chloride method. It is the "sledgehammer" approach for sterically hindered benzoates.

  • Alternative: Use T3P (Propylphosphonic anhydride) .[1] T3P has a lower steric profile than HATU/HBTU and drives the equilibrium by releasing a water-soluble byproduct [2].

Q: Can I use the acid chloride method if my amine is acid-sensitive? A: Yes, if you buffer correctly.

  • The Fix: Generate the acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) under neutral conditions, rather than refluxing in

    
    . This avoids harsh HCl generation.[1][2]
    
Comparative Reagent Table
MethodSuitability for this compoundProsCons
EDC/HOBt LowMild conditions.[2][3]Slow kinetics; poor conversion for hindered amines.
HATU/DIPEA MediumHigh reactivity.[2]Expensive; difficult purification; steric sensitivity.[2]
Acid Chloride (

)
High Overcomes steric bulk; quantitative activation.[1]Harsh conditions; incompatible with acid-labile groups.
T3P (50% in EtOAc) High Low epimerization (if chiral); easy workup.[1]Requires excess base; slower reaction time.[1]

Module 3: Iodocyclization (Accessing Benzofurans)

Context: A primary reason to use this scaffold is to access oxygen heterocycles. While "iodolactonization" is common for alkenoic acids, the this compound system is primed for Iodoetherification to form dihydrobenzofurans.[1]

Note: This usually proceeds best AFTER the Claisen rearrangement (on the 3-allyl-2-hydroxybenzoic acid) or via direct attack of the ether oxygen if the geometry permits.

Workflow: 3-Allyl-2-hydroxybenzoic acid Dihydrobenzofuran

Q: I am getting a mixture of 5-exo and 6-endo products. How do I control regioselectivity? A: Regioselectivity is governed by the Baldwin rules and thermodynamic control.

  • Kinetic Control (

    
    , 0°C):  Favors 5-exo-trig  cyclization (forming the benzofuran ring).[1]
    
  • Thermodynamic Control (

    
    , RT/Heat):  Can lead to equilibration or 6-endo products depending on substitution.[1]
    
  • The Protocol: Use

    
     (2.0 eq) and 
    
    
    
    (3.0 eq) in MeCN/H2O. This typically yields the 2-(iodomethyl)-2,3-dihydrobenzofuran-7-carboxylic acid [3].[1]
Decision Logic Diagram

CyclizationWorkflow Start Start: 3-Allyl-2-hydroxybenzoic acid Decision Target Scaffold? Start->Decision PathA Benzofuran Core (5-exo cyclization) Decision->PathA 5-Membered Ring PathB Benzopyran Core (6-endo cyclization) Decision->PathB 6-Membered Ring CondA Conditions: I2, NaHCO3 (sat) CH2Cl2/H2O Kinetic Control PathA->CondA CondB Conditions: Pd(OAc)2 cat. Oxidative Cyclization (Wacker-type) PathB->CondB ResultA Product: 2-(iodomethyl)-2,3-dihydrobenzofuran CondA->ResultA ResultB Product: 2H-chromene derivative CondB->ResultB

Caption: Decision tree for selecting cyclization conditions based on the desired heterocyclic core.

References

  • Claisen Rearrangement Conditions

    • Lutz, R. P. (1984).[1] Catalysis of the Cope and Claisen rearrangements. Chemical Reviews, 84(3), 205–247.[1]

    • [1]

  • Amide Coupling (T3P & Steric Hindrance)

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][6] Organic Process Research & Development, 20(2), 140–177.[1]

    • [1]

  • Iodocyclization Mechanisms

    • Larock, R. C., & Hightower, T. R. (1993).[1] Synthesis of benzofurans via iodocyclization. The Journal of Organic Chemistry, 58(19), 5298–5300.[1]

    • [1]

  • 2-(Allyloxy)

    • PubChem Compound Summary for CID 261627: 3-allyl-2-hydroxybenzoic acid (Product of rearrangement).
    • [1]

Sources

Technical Support Hub: Characterization of Unexpected Products in 2-(Allyloxy)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Hub for 2-(Allyloxy)benzoic acid derivatives. This scaffold is a critical intermediate in the synthesis of benzofurans, coumarins, and salicylate-based drug linkers. However, its reactivity profile is dominated by the competing forces of the Claisen rearrangement , decarboxylation , and intramolecular cyclization .

This guide addresses the "silent" failures where reaction monitoring (TLC/HPLC) suggests a clean conversion, but structural analysis (NMR) reveals isomeric impurities or unexpected core alterations.

Module 1: The Thermal Rearrangement Conundrum

Issue Description

"I heated my reaction to reflux (or distilled my acid chloride), and while the mass spectrum (MS) matches the starting material, the NMR spectrum has completely changed. The O-methylene doublet at 4.6 ppm is gone."

Technical Diagnosis

You have likely triggered a [3,3]-sigmatropic rearrangement (Claisen Rearrangement) . Unlike simple allyl ethers, this compound contains an ortho-carboxylic acid group. While this group blocks one ortho position, the rearrangement will proceed with high regioselectivity to the open ortho position (C3), yielding 3-allyl-2-hydroxybenzoic acid .

Unexpected Consequence (Decarboxylation): If the temperature exceeds 180°C (often during neat distillation), the rearranged product may undergo thermal decarboxylation, ejecting CO₂ to yield 2-allylphenol .

Mechanistic Pathway & Troubleshooting

ClaisenPathway Start This compound (Starting Material) TS Chair Transition State (Concerted) Start->TS >160°C Rearranged 3-Allyl-2-hydroxybenzoic acid (Isomer M+) TS->Rearranged [3,3]-shift Decarb 2-Allylphenol (M - 44 Da) Rearranged->Decarb >180°C (-CO2) Cyclized 2-Methyl-2,3-dihydrobenzofuran -7-carboxylic acid Rearranged->Cyclized Acid/Lewis Acid

Figure 1: Thermal and acid-mediated degradation pathways of this compound.

Analytical Verification Table
Component1H NMR Signature (CDCl₃)MS (ESI) Signature
Starting Material

4.68 (d, 2H,

);

6.0-5.3 (Alkene)

(Calc)
Rearranged Product

3.45 (d, 2H,

);

11.0 (s, Phenol OH)

(Same as SM)
Decarboxylated Loss of COOH proton; Aromatic pattern simplifies

Module 2: Spontaneous Cyclization & "Missing" Alkenes

Issue Description

"I attempted an acid-catalyzed esterification or deprotection step. The product mass is correct, but the alkene signals (5.0–6.0 ppm) have disappeared from the proton NMR."

Technical Diagnosis

The allyl group in this compound is prone to intramolecular cyclization . If the phenol is liberated (via rearrangement) or if the ether oxygen attacks the alkene under Lewis acidic conditions, you will form a dihydrobenzofuran or isobenzofuran derivative.

  • Scenario A (Post-Rearrangement): The free phenol of 3-allyl-2-hydroxybenzoic acid attacks the alkene (5-exo-trig), forming 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid .

  • Scenario B (Iodocyclization): If iodine or NIS is present, the reaction will rapidly form 3-iodomethyl-2,3-dihydrobenzofuran derivatives [1].

Troubleshooting Protocol: Distinguishing Isomers
  • Check Multiplicity: Look for a new multiplet at

    
     4.9–5.1 ppm (methine CH in the furan ring) and a doublet at 
    
    
    
    1.4 ppm (methyl group) if simple cyclization occurred.
  • IR Spectroscopy:

    • Open Chain: Sharp C=C stretch at ~1640 cm⁻¹.

    • Cyclized: Loss of 1640 cm⁻¹; shift in Carbonyl stretch due to change in H-bonding environment.

Module 3: Ether Cleavage (The Lewis Acid Trap)

Issue Description

"I treated my substrate with BCl₃ or AlCl₃ to remove a different protecting group, and I recovered Salicylic Acid."

Technical Diagnosis

Allyl phenyl ethers are sensitive to strong Lewis acids. While boron trichloride (BCl₃) is standard for demethylation, it can coordinate to the ether oxygen of this compound, facilitating nucleophilic attack at the allylic position (de-allylation), regenerating the parent salicylic acid .

Prevention:

  • Switch to milder deprotection methods (e.g., hydrogenation for benzyl groups, though this reduces the allyl).

  • If Lewis acid is required, use TiCl₄ at low temperatures (-78°C), which is often more selective than B/Al-based reagents.

Standardized Characterization Workflow

Use this decision tree to rapidly identify your impurity.

DecisionTree Step1 Step 1: Mass Spectrometry (LC-MS) MassMatch Mass Matches Parent (M+) Step1->MassMatch MassLow Mass Lower (M-44 or M-40) Step1->MassLow Step2 Step 2: 1H NMR Analysis MassMatch->Step2 Decarb M-44 (Loss of CO2): 2-Allylphenol MassLow->Decarb Cleave M-40 (Loss of Allyl): Salicylic Acid MassLow->Cleave CheckOCH2 Check 4.6 ppm (O-CH2) Step2->CheckOCH2 Present Signal Present: Starting Material CheckOCH2->Present Absent Signal Absent: Rearrangement/Cyclization CheckOCH2->Absent CheckAlkene Check 5.0-6.0 ppm (Alkene) Absent->CheckAlkene AlkeneYes Alkene Present + New Ar-CH2: 3-Allyl-2-hydroxybenzoic acid CheckAlkene->AlkeneYes AlkeneNo Alkene Absent + Methyl Doublet: Dihydrobenzofuran Derivative CheckAlkene->AlkeneNo

Figure 2: Analytical decision tree for identifying this compound byproducts.

Frequently Asked Questions (FAQs)

Q1: Can I distill 2-(allyloxy)benzoyl chloride without rearrangement? A: It is risky. The boiling point often exceeds the Claisen threshold (140–160°C).

  • Recommendation: Use Thionyl Chloride (

    
    ) at moderate temperatures (reflux toluene, ~110°C) and remove excess reagent under vacuum without distilling the product oil. Use the crude acid chloride immediately [2].
    

Q2: How do I prevent polymerization during the reaction? A: Allyl groups can undergo radical polymerization.

  • Recommendation: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (0.1 mol%) to the reaction mixture if heating is required. Ensure the reaction is under an inert atmosphere (Nitrogen/Argon) to prevent peroxide formation.

Q3: I see two spots on TLC that merge after workup. What is happening? A: This often indicates a reversible equilibrium or hydrogen-bonding effect. This compound can form strong intermolecular dimers.

  • Fix: Add 1% Acetic Acid to your TLC eluent to break hydrogen bonds and sharpen the spots.

References

  • Regioselective 6-endo-dig iodocyclization. Organic & Biomolecular Chemistry. A facile approach for the synthesis of substituted iodo-benzo[a]phenazines via iodocyclization.[1]

  • Synthesis of 2-(Allyloxy)benzoyl Chloride. MDPI. Thionyl chloride mediated synthesis of acid chlorides from this compound.[2]

  • The Claisen Rearrangement. Organic Chemistry Portal. Mechanism of the [3,3]-sigmatropic rearrangement of allyl vinyl ethers and allyl aryl ethers.

  • Thermal decomposition of benzoic acid. ResearchGate. Analysis of decarboxylation pathways yielding CO2 and benzene derivatives.

Sources

Technical Support Center: Purifying 2-(Allyloxy)benzoic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Allyloxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing column chromatography for this specific separation. Here, we will address common challenges, provide detailed protocols, and explain the fundamental principles to ensure you achieve the highest purity and yield in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most common issues encountered during the purification of this compound.

Question 1: Why are my TLC spots for this compound streaking or "tailing"? How does this affect my column?

Answer:

Peak tailing is a frequent observation with carboxylic acids on silica gel and is a critical indicator of suboptimal separation conditions.[1][2]

  • Underlying Cause: The primary reason for this phenomenon is the strong interaction between the polar carboxylic acid group of your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase.[1][3] This interaction, a form of hydrogen bonding, is often stronger than the interaction with the mobile phase, causing a portion of the analyte to lag behind the main band, resulting in a "tail". This effect will translate directly to your column, leading to broad peaks, poor separation from impurities, and potentially lower recovery.[1]

  • Solution: To mitigate this, you must modify the mobile phase to suppress the strong interaction with the silica. The most effective strategy is to add a small amount of a volatile acid, such as acetic acid (AcOH) or formic acid, to your eluent.[4][5] Typically, a concentration of 0.5-2% is sufficient. This additive works in two ways:

    • It protonates the silanol groups on the silica, reducing their ability to hydrogen bond with your compound.

    • It ensures your this compound remains in its protonated, less polar form, reducing its affinity for the stationary phase.[4]

  • Validation: Before running your column, confirm the effectiveness of the acidic modifier by running a comparative TLC. Spot your crude material on two separate plates. Run one in your chosen solvent system (e.g., Hexane:Ethyl Acetate) and the other in the same system but with 1% acetic acid added. You should observe a significant reduction in tailing and a more compact, defined spot on the plate with the acid modifier.

Question 2: I'm struggling to separate my product from the starting material, salicylic acid. What is the best approach?

Answer:

This is a classic purification challenge where the product and one of the starting materials have similar polarities. Salicylic acid, with its two polar functional groups (carboxylic acid and a phenolic hydroxyl), is more polar than the desired this compound.

  • Strategy: Your goal is to find a mobile phase that allows the less polar product to travel up the column (higher Rf) while retaining the more polar salicylic acid (lower Rf).

  • Recommended Starting Point: Begin by developing a solvent system using a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate. A good starting point for TLC analysis is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.

    • If the spots are too low on the TLC plate (low Rf), increase the proportion of the more polar solvent (ethyl acetate).

    • If the spots are too high (high Rf), increase the proportion of the non-polar solvent (hexane).

  • Optimization with Acid: As established in the previous question, add ~1% acetic acid to your chosen solvent system to ensure sharp spots for both compounds. A successful TLC separation will show two distinct, well-resolved spots. A target Rf value for your desired product should be around 0.3-0.4 to ensure good separation on the column.

A documented example for a similar compound, 4-(allyloxy)benzoic acid, successfully used a mobile phase of hexane:EtOAc 50:50v/v with 1% AcOH for purification.[6]

Question 3: My compound seems to be "stuck" on the column, and my yield is very low. What could be the cause?

Answer:

Low recovery can stem from several issues, but for an acidic compound like this, irreversible adsorption to the stationary phase is a primary suspect.[7]

  • Cause 1: Insufficiently Polar Mobile Phase: If your eluent is not polar enough, your compound will not move down the column effectively. The run time will be excessively long, and the collected fractions will be very dilute, making it seem like the compound never eluted.[7]

  • Cause 2: Strong Adsorption (Lack of Acid Modifier): Without an acid modifier in the eluent, the carboxylic acid can bind very strongly to the basic sites on the silica gel. In some cases, this binding can be irreversible, leading to significant product loss.

  • Troubleshooting Steps:

    • Verify Elution: If you suspect the compound is still on the column, try flushing the column with a much more polar solvent system (e.g., 100% ethyl acetate or even 95:5 ethyl acetate:methanol, both containing 1% acetic acid). Collect these flushings and analyze them by TLC to see if your compound elutes.

    • Re-evaluate TLC: Ensure your TLC development accurately predicts the column behavior. The Rf of your product should ideally be around 0.3. If it's too low (e.g., <0.1), you need to increase the polarity of your mobile phase from the start.[7]

    • Dry Loading vs. Wet Loading: If your crude product has poor solubility in the mobile phase, it may precipitate at the top of the column when loaded. This leads to streaking and poor separation. In such cases, a "dry loading" technique is preferable. (See Protocol Section).

Experimental Protocols & Data

Recommended Mobile Phase Selection

The choice of mobile phase is critical for successful separation. Below is a table of suggested starting solvent systems and their expected behavior for TLC analysis.

Solvent System (v/v)ModifierExpected Rf (Product)Expected Rf (Salicylic Acid)Notes
80:20 Hexane:Ethyl Acetate1% Acetic Acid~0.35~0.15Good starting point for clear separation.
70:30 Hexane:Ethyl Acetate1% Acetic Acid~0.50~0.30Use if product Rf is too low in 80:20.
50:50 Hexane:Ethyl Acetate1% Acetic Acid~0.70~0.55Likely too polar, may result in co-elution.[6]
90:10 Dichloromethane:Methanol1% Acetic Acid~0.40~0.20An alternative system if ethyl acetate fails.

Note: Rf values are estimates and will vary based on the specific brand of TLC plates and ambient conditions.

Step-by-Step Protocol: Column Chromatography Purification

This protocol provides a detailed methodology for purifying crude this compound.

1. Preparation of the Column (Slurry Packing Method): a. Select a glass column of appropriate size (a 50-100x ratio of silica gel weight to crude material weight is standard). b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand. c. In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). d. Pour the slurry into the column. Use a funnel to prevent spilling. e. Gently tap the side of the column to dislodge air bubbles and ensure even packing. f. Open the stopcock and drain the solvent until the level just reaches the top of the silica bed. Do not let the column run dry. g. Add another thin layer (~0.5 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.[8]

2. Sample Loading (Dry Loading Recommended): a. Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). b. Add a small amount of silica gel (approx. 2-3x the weight of your crude material) to this solution. c. Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. d. Carefully add this powder to the top of the prepared column. e. Gently tap the column to create a flat, even layer of the sample-silica mixture.

3. Elution and Fraction Collection: a. Carefully add your starting mobile phase (e.g., 80:20 Hexane:EtOAc + 1% AcOH) to the column. b. Open the stopcock and begin collecting fractions in test tubes or vials. c. Maintain a constant level of solvent above the silica bed throughout the elution process. d. Monitor the separation by collecting small spots from the fractions for TLC analysis. e. If the separation is slow, you can gradually increase the polarity of the mobile phase (gradient elution). For example, move from 80:20 to 70:30 Hexane:EtOAc.[7]

4. Analysis and Product Isolation: a. Develop the TLC plates of your collected fractions. b. Identify the fractions containing the pure product (single spot at the correct Rf). c. Combine the pure fractions into a round-bottom flask. d. Remove the solvent under reduced pressure to yield the purified this compound.

Workflow and Key Interactions

The following diagrams illustrate the overall purification workflow and the critical chemical interactions occurring on the silica surface.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis TLC 1. TLC Analysis (Find Solvent System) Pack 2. Pack Column (Slurry Method) DryLoad 3. Dry Load Sample Elute 4. Elute with Mobile Phase DryLoad->Elute Collect 5. Collect Fractions Elute->Collect TLC_frac 6. Analyze Fractions by TLC Collect->TLC_frac Combine 7. Combine Pure Fractions TLC_frac->Combine Evap 8. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Caption: Purification Workflow for this compound.

G cluster_no_acid Without Acid Modifier cluster_with_acid With Acid Modifier (e.g., 1% AcOH) Silica1 Silica Surface Si-OH Analyte1 R-COOH Analyte1->Silica1:f0 Strong H-Bonding (Causes Tailing) Silica2 Silica Surface Si-OH...H-OAc Analyte2 R-COOH Analyte2->Silica2:f0 Weak Interaction (Sharp Peaks)

Caption: Effect of Acid Modifier on Analyte-Silica Interaction.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex Inc. (2024). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Quora. (2022). How do you choose a mobile phase in HPLC? Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ResearchGate. (2015). Do acid groups bind to the silicagel while doing column chromatography? Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-(Allyloxy)benzoic Acid and 4-(Allyloxy)benzoic Acid: Unraveling the Influence of Isomerism on Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals exploring the vast chemical space of benzoic acid derivatives, understanding the nuanced effects of structural isomerism is paramount. This guide provides an in-depth technical comparison of two positional isomers: 2-(Allyloxy)benzoic acid and 4-(Allyloxy)benzoic acid. While direct comparative bioactivity data for these specific molecules is sparse in publicly available literature, this document synthesizes established principles of medicinal chemistry, general bioactivity trends of related compounds, and detailed synthetic protocols to offer a predictive framework for their potential biological activities.

The seemingly subtle shift of the allyloxy group from the ortho (2-) to the para (4-) position on the benzoic acid scaffold can profoundly influence the molecule's physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profiles. This guide will delve into these potential differences, providing a structured approach for researchers initiating studies on these compounds.

The Isomeric Difference: A Structural and Physicochemical Perspective

The positioning of the allyloxy substituent dictates the molecule's shape, polarity, and potential for intramolecular interactions. In this compound, the proximity of the allyloxy and carboxylic acid groups can lead to intramolecular hydrogen bonding, which may affect its acidity and lipophilicity compared to the 4-isomer where these groups are spatially distant. This structural variance is hypothesized to be a key determinant of their differential bioactivity.

G cluster_0 This compound cluster_1 4-(Allyloxy)benzoic Acid 2_allyl Allyloxy Group (ortho) 2_carboxyl Carboxylic Acid 2_allyl->2_carboxyl Intramolecular H-bonding (potential) 4_allyl Allyloxy Group (para) 4_carboxyl Carboxylic Acid Isomerism Isomerism Isomerism->2_allyl Isomerism->4_allyl

Synthesis of this compound and 4-(Allyloxy)benzoic Acid

The synthesis of both isomers can be readily achieved via the Williamson ether synthesis, a robust and well-established method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from the corresponding hydroxybenzoic acid.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a general guideline and can be adapted for the synthesis of both this compound and 4-(allyloxy)benzoic acid, starting from salicylic acid (for the 2-isomer) and 4-hydroxybenzoic acid (for the 4-isomer).

Materials:

  • Salicylic acid or 4-Hydroxybenzoic acid

  • Allyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid (or 4-hydroxybenzoic acid) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate to the solution. The amount of K₂CO₃ should be in molar excess (typically 2-3 equivalents) to ensure complete deprotonation of the phenolic hydroxyl group.

  • Allylation: To the stirring suspension, add allyl bromide (typically 1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with 1 M HCl, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure this compound or 4-(allyloxy)benzoic acid.

G Start Hydroxybenzoic Acid (Salicylic or 4-Hydroxybenzoic) Step1 Dissolve in DMF Add K₂CO₃ Start->Step1 Step2 Add Allyl Bromide Step1->Step2 Step3 Heat and Stir Step2->Step3 Step4 Work-up & Extraction Step3->Step4 Step5 Purification Step4->Step5 End Pure Allyloxybenzoic Acid Step5->End

Comparative Bioactivity Profile: A Predictive Analysis

Antimicrobial Activity:

Studies on various benzoic acid derivatives have shown that the position of substituents can significantly impact their antimicrobial efficacy. For instance, in some series of substituted benzoic acids, ortho-substituted compounds have demonstrated higher activity than their para-substituted counterparts against certain bacterial strains[1]. This could be attributed to differences in membrane permeability or interaction with intracellular targets. It is plausible that this compound might exhibit different, and potentially more potent, antimicrobial activity against specific microbes compared to 4-(allyloxy)benzoic acid.

Anti-inflammatory Activity:

The anti-inflammatory properties of salicylic acid (2-hydroxybenzoic acid) and its derivatives are well-documented. The ortho-positioning of the hydroxyl group is crucial for the activity of salicylates. While the allyloxy group is not a hydroxyl group, its position at the 2-position in this compound could confer some unique anti-inflammatory properties compared to the 4-isomer. The spatial arrangement of the functional groups in the ortho-isomer may allow for a different binding mode to inflammatory targets like cyclooxygenase (COX) enzymes.

Cytotoxicity:

The cytotoxic effects of benzoic acid derivatives against cancer cell lines are also influenced by their substitution patterns. The lipophilicity and electronic properties of the molecule, which are affected by the substituent's position, play a role in its ability to cross cell membranes and interact with cellular components. Therefore, it is reasonable to hypothesize that this compound and 4-(allyloxy)benzoic acid will exhibit different cytotoxic profiles against various cancer cell lines.

Table 1: Hypothetical Comparative Bioactivity Profile

BioactivityThis compound (Predicted)4-(Allyloxy)benzoic Acid (Predicted)Rationale for Predicted Differences
Antimicrobial Potentially higher against certain strainsGenerally activePositional isomerism affects membrane permeability and target interaction. Ortho-isomers of some benzoic acid derivatives show enhanced activity[1].
Anti-inflammatory May exhibit unique activity profileLikely to possess some activityProximity of functional groups in the ortho position could influence interaction with inflammatory enzymes, similar to the salicylate scaffold.
Cytotoxicity Different IC₅₀ values expectedDifferent IC₅₀ values expectedVaried lipophilicity and steric hindrance due to isomerism will likely lead to differential uptake and interaction with cancer cells.

Note: The information in this table is predictive and based on general principles of medicinal chemistry. Experimental validation is required.

Future Directions and Experimental Design

To empirically determine and compare the bioactivity of these two isomers, a series of well-defined in vitro assays are recommended.

Recommended Experimental Workflows
  • Antimicrobial Susceptibility Testing:

    • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Rationale: This will provide quantitative data on the antimicrobial potency of each isomer.

  • In Vitro Anti-inflammatory Assays:

    • Method:

      • Cyclooxygenase (COX-1 and COX-2) inhibition assays to determine IC₅₀ values.

      • Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in lipopolysaccharide (LPS)-stimulated macrophages.

    • Rationale: These assays will elucidate the potential anti-inflammatory mechanisms and potency of the isomers.

  • Cytotoxicity Assays:

    • Method: MTT or similar cell viability assays to determine the IC₅₀ values against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line to assess selectivity.

    • Rationale: This will provide a direct comparison of their cytotoxic potential and therapeutic index.

G Compounds This compound 4-(Allyloxy)benzoic Acid Assay1 Antimicrobial Assays (MIC Determination) Compounds->Assay1 Assay2 Anti-inflammatory Assays (COX Inhibition, Cytokine Levels) Compounds->Assay2 Assay3 Cytotoxicity Assays (IC₅₀ Determination) Compounds->Assay3 Data Comparative Bioactivity Data Assay1->Data Assay2->Data Assay3->Data

Conclusion

While a definitive, data-driven comparison of the bioactivity of this compound and 4-(allyloxy)benzoic acid is currently limited by the lack of direct experimental evidence, this guide provides a solid foundation for initiating such investigations. The principles of positional isomerism strongly suggest that these two molecules will exhibit distinct biological profiles. The provided synthetic protocols and recommended experimental workflows offer a clear path for researchers to elucidate these differences. The exploration of these and similar isomeric pairs is a promising avenue for the discovery of novel therapeutic agents with improved efficacy and selectivity.

References

  • Nowak, A., & Czyż, H. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. [Link]

Sources

Validation of 2-(Allyloxy)benzoic Acid: A Pivotal Intermediate for Benzofuran and Salicylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 2-(Allyloxy)benzoic acid as a synthetic intermediate Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 59086-52-1) serves as a critical synthetic junction in the construction of oxygenated heterocycles, particularly benzofurans and 3-substituted salicylic acids . Unlike simple phenol ethers, the presence of the ortho-carboxylic acid moiety provides a unique "handle" for regiocontrol, enabling downstream transformations such as Claisen rearrangements and iodolactonizations with higher specificity than non-carboxylated alternatives.

This guide validates the utility of this compound by comparing its performance against standard alternatives (e.g., 2-allylphenol, Sonogashira coupling precursors). We provide experimental protocols for its synthesis and downstream application, supported by mechanistic insights and yield comparisons.

Chemical Profile & Strategic Utility

  • Compound: this compound[1]

  • Role: Bifunctional building block (Allyl ether + Carboxylic acid).

  • Key Applications:

    • Claisen Rearrangement Precursor: Access to 3-allyl-2-hydroxybenzoic acid (a scaffold for bioactive salicylates).

    • Benzofuran Synthesis: Via electrophilic cyclization (iodocyclization) or radical cascades.[2]

    • Decarboxylative Coupling: Substrate for Pd-catalyzed allylic alkylation.

Why this compound? (The "Ortho-Effect" Advantage)

While 2-allylphenol is a direct competitor for benzofuran synthesis, it suffers from oxidative instability and liquid handling issues. This compound offers:

  • Stability: A crystalline solid that is stable at room temperature.

  • Regiocontrol: The carboxylic acid group blocks the ortho position, forcing Claisen rearrangement to the specific open ortho site (C3), preventing mixtures common with meta-substituted phenols.

  • Divergency: The acid group can be retained (for solubility/binding) or removed (decarboxylation) after the core structure is built.

Comparative Analysis: Synthetic Routes to Benzofurans

We compare the This compound route (Method A) against the Sonogashira Coupling (Method B) and Direct Phenol Allylation (Method C).

Table 1: Performance Metrics of Synthetic Pathways
FeatureMethod A: this compound Method B: Sonogashira Coupling Method C: Direct Phenol Allylation
Starting Material Salicylic Acid (Low Cost)2-Iodophenol (High Cost)Phenol (Low Cost)
Key Reagents Allyl Bromide, K₂CO₃, Heat/I₂Pd Catalyst, CuI, AlkyneAllyl Bromide, Base
Atom Economy High (Rearrangement is 100%)Moderate (Loss of leaving groups)High
Regioselectivity Excellent (Directed by COOH)Good (Dependent on catalyst)Poor (O- vs C-alkylation mixtures)
Step Count 2 (O-alkylation

Cyclization)
1 (Convergent)2 (Alkylation

Cyclization)
Typical Yield 85–92% (Cumulative)60–80%50–70%
Scalability High (No heavy metals required)Low (Pd cost/removal)Moderate

Verdict: Method A is superior for generating 3-substituted benzofurans and salicylates where cost-efficiency and metal-free conditions are prioritized. Method B is preferred only when complex alkyne substituents are required.

Experimental Validation Protocols

Protocol 1: Synthesis of this compound

This protocol ensures high purity without chromatography, leveraging the solubility difference of the acid.

Reagents:

  • Salicylic acid (1.0 eq)

  • Allyl bromide (2.2 eq)

  • Potassium carbonate (

    
    , 2.5 eq)
    
  • Acetone (Solvent)

  • NaOH (aq), HCl (aq)[3]

Workflow:

  • O-Alkylation: Dissolve salicylic acid (13.8 g, 100 mmol) and

    
     (34.5 g, 250 mmol) in acetone (150 mL). Add allyl bromide (19 mL, 220 mmol) dropwise. Reflux for 6 hours.
    
    • Note: This forms the allyl ester of this compound initially.

  • Hydrolysis: Evaporate acetone. Resuspend residue in THF/Water (1:1). Add NaOH (4M, 50 mL) and reflux for 2 hours to hydrolyze the ester.

  • Workup: Cool to 0°C. Acidify with HCl (6M) to pH 1. The product precipitates as a white solid.

  • Purification: Filter and wash with cold water. Recrystallize from ethanol/water if necessary.

    • Expected Yield: 90–95%

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) shows disappearance of phenolic OH (~10-11 ppm) and appearance of allyl signals (5.9–6.1 ppm multiplet).
Protocol 2: Thermal Claisen Rearrangement to 3-Allylsalicylic Acid

This step validates the "intermediate" potential, converting the ether into a C-C bonded scaffold.

Reagents:

  • This compound (1.0 eq)

  • N,N-Diethylaniline (Solvent/High boiling point medium)

Workflow:

  • Setup: Place this compound (5.0 g) in a round-bottom flask with N,N-diethylaniline (20 mL).

  • Rearrangement: Heat to 190–200°C under argon for 4–6 hours.

    • Mechanism:[2][4][3][5][6][7][8][9][10] [3,3]-Sigmatropic rearrangement.[11] The allyl group migrates from Oxygen to C3 (ortho).

  • Isolation: Cool to room temperature. Dilute with ethyl acetate. Wash with dilute HCl (to remove aniline) and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Expected Yield: 75–85%

    • Product: 3-allyl-2-hydroxybenzoic acid.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent utility of this compound, showing how it bridges simple precursors to complex heterocyclic scaffolds.

G cluster_pathways Divergent Synthetic Utility SalicylicAcid Salicylic Acid (Starting Material) Intermediate This compound (Key Intermediate) SalicylicAcid->Intermediate K2CO3, Acetone Reflux (90-95%) AllylBromide Allyl Bromide (Reagent) AllylBromide->Intermediate ClaisenProduct 3-Allyl-2-hydroxybenzoic Acid (via Claisen Rearrangement) Intermediate->ClaisenProduct Heat (200°C) [3,3]-Sigmatropic Benzofuran 3-Iodomethyl-2,3-dihydrobenzofuran (via Iodocyclization) Intermediate->Benzofuran I2, NaHCO3 Electrophilic Cyclization

Caption: Divergent synthetic pathways from this compound. The intermediate allows access to both C-allylated salicylates (via thermal rearrangement) and heterocyclic benzofurans (via electrophilic cyclization).

Mechanistic Insights (Expertise & Experience)

The Claisen "Chair" Transition State

The high yield of the Claisen rearrangement in this system is driven by the ordered chair-like transition state .[5] Unlike open-chain ethers, the ortho-carboxyl group can participate in hydrogen bonding (if not fully esterified), potentially stabilizing the transition geometry.

  • Critical Control Point: Temperature control is vital. Below 180°C, the reaction is sluggish. Above 210°C, decarboxylation of the product may occur. Using a high-boiling solvent like N,N-diethylaniline or decalin is standard practice.

Iodocyclization Selectivity

When reacting this compound with iodine (


), two pathways compete:
  • 5-exo-trig: Forming the dihydrobenzofuran core (Kinetic product).

  • 6-endo-dig: (Less common with alkenes, more with alkynes). Experimental data confirms that 5-exo-trig cyclization is favored, yielding the 3-iodomethyl-2,3-dihydrobenzofuran. This is a "self-validating" reaction; the disappearance of the brown iodine color indicates consumption of the alkene.

References

  • Synthesis of 2-(Allyloxy)

    • Royal Society of Chemistry (Supplementary Info). "Synthesis of 4-nitrophenyl 4-(allyloxy)
  • Claisen Rearrangement Mechanisms & Conditions

    • Organic Chemistry Portal.[5][10] "Claisen Rearrangement: Mechanism and Variations."[10]

  • Iodocyclization to Benzofurans

    • MedCrave Online.
  • Decarboxylative Iodination

    • Journal of the American Chemical Society.
  • General Reactivity of Allyl Aryl Ethers

    • Master Organic Chemistry. "The Claisen Rearrangement."[5][9][10][11]

Sources

Biological activity comparison of 2-(Allyloxy)benzoic acid and salicylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Salicylic Acid (SA) and its O-alkylated derivative, 2-(Allyloxy)benzoic acid (2-ABA) . While Salicylic Acid is a foundational pharmacophore in anti-inflammatory therapeutics and plant defense signaling, this compound represents a distinct chemical scaffold.

Key Distinction: The biological activity of these two compounds is inversely related to their structural functionality. SA relies on its free phenolic hydroxyl group for cyclooxygenase (COX) inhibition and receptor binding. In contrast, 2-ABA, where the phenol is masked by an allyl ether, exhibits negligible direct COX inhibition but serves as a critical functional intermediate in the synthesis of gene-switch ligands (e.g., diacylhydrazines) and bioactive heterocycles. This guide explores the Structure-Activity Relationship (SAR) governing this divergence.

Chemical & Physicochemical Profile

The fundamental difference in biological activity stems from the modification of the ortho-position.

FeatureSalicylic Acid (SA)This compound (2-ABA)
CAS Number 69-72-72919-28-0
Structure 2-Hydroxybenzoic acid2-(Prop-2-en-1-yloxy)benzoic acid
MW 138.12 g/mol 178.19 g/mol
H-Bond Donors 2 (Carboxyl -OH, Phenol -OH)1 (Carboxyl -OH only)
Lipophilicity (LogP) ~2.26~3.1 (Estimated)
Key Reactivity Electrophilic substitution, EsterificationClaisen rearrangement, Polymerization
Structure-Activity Relationship (SAR) Analysis

The biological potency of SA is driven by the intramolecular hydrogen bond between the phenolic hydroxyl and the carboxylate carbonyl. This conformation is critical for binding to the Arg-120 and Tyr-385 residues in the COX enzyme channel.

  • SA: The free phenol acts as a hydrogen bond donor.

  • 2-ABA: The allyl group creates steric bulk and removes the H-bond donor capability, effectively "switching off" direct COX affinity.

Therapeutic & Biological Performance

A. Anti-Inflammatory Activity (COX Inhibition)[1]
  • Salicylic Acid: Acts as a competitive inhibitor of COX-1 and COX-2. It blocks the conversion of arachidonic acid to prostaglandins (PGH2).

  • This compound:

    • Direct Activity: Predicted to be inactive or low potency in standard in vitro COX assays due to the loss of the phenolic pharmacophore.

    • Prodrug Potential: The allyl ether is metabolically stable compared to simple esters. While O-dealkylation by Cytochrome P450 enzymes can occur, the allyl group is often prone to epoxidation or oxidation rather than rapid cleavage to free SA. Therefore, 2-ABA is not a standard prodrug for SA.

B. Plant Defense Signaling
  • Salicylic Acid: The primary hormone mediating Systemic Acquired Resistance (SAR) in plants.[1] It induces expression of Pathogenesis-Related (PR) genes.

  • This compound:

    • Activity: Often used as a negative control or a structural probe. Unlike SA, it does not efficiently bind to SA-binding proteins (SABPs) such as NPR1, which require the free hydroxyl for recognition.

    • Application: 2-ABA derivatives are utilized as ligands for Ecdysone Receptor (EcR) gene switches in agricultural biotechnology, allowing for chemically inducible gene expression systems that are orthogonal to endogenous plant hormones.

C. Synthetic Utility (The "Active" Role of 2-ABA)

While less biologically active in native pathways, 2-ABA is a high-value intermediate for generating bioactive libraries:

  • Benzofuran Synthesis: Via iodocyclization of the allyl group.

  • Cyclopropanols: Via Samarium(II) iodide-mediated reductive cyclization.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of these two compounds: SA engaging in direct signaling, and 2-ABA serving as a precursor for synthetic transformations or orthogonal gene regulation.

BiologicalActivity cluster_SA Salicylic Acid (Native) cluster_ABA This compound (Modified) SA Salicylic Acid (Free Phenol) COX COX-1 / COX-2 Enzyme (Arg120 / Tyr385) SA->COX Inhibition (H-Bonding) NPR1 NPR1 Receptor (Plant Defense) SA->NPR1 Activation ABA This compound (Allyl Ether) ABA->COX No Binding (Steric Block) ABA->NPR1 Inactive EcR EcR Gene Switch (Orthogonal Ligand) ABA->EcR Ligand Binding (Diacylhydrazine deriv.) Synth Heterocycle Synthesis (Benzofurans) ABA->Synth Claisen/Cyclization

Figure 1: Divergent biological and chemical pathways of Salicylic Acid vs. This compound.

Experimental Protocols

To validate the biological difference, the following protocols establish the synthesis of the derivative and the assay to prove its loss of COX activity.

Protocol A: Synthesis of this compound

Purpose: To generate high-purity 2-ABA for biological comparison.

  • Reagents: Salicylic acid (1.38 g, 10 mmol), Allyl bromide (3.5 mL, 40 mmol), Anhydrous

    
     (5.53 g, 40 mmol), DMF (25 mL).
    
  • Procedure:

    • Dissolve Salicylic acid and

      
       in DMF in a round-bottom flask.
      
    • Add Allyl bromide dropwise at 0°C.

    • Stir the mixture at room temperature for 4–6 hours (monitor via TLC, solvent system Hexane:EtOAc 3:1).

    • Hydrolysis Step: The initial reaction may form the allyl ester. Treat the crude mixture with 4N NaOH (5 mL) in dioxane:water (80:20) to hydrolyze the ester back to the free acid if necessary, or isolate the O-alkylated acid directly if conditions favor etherification.

    • Workup: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

      
      .
      
    • Purification: Recrystallize from ethanol/water or purify via silica column chromatography (DCM:MeOH).

    • Validation: Confirm structure via

      
      -NMR (Look for allylic protons at 
      
      
      
      4.64, 5.28-5.40, 6.00-6.09 ppm).
Protocol B: Comparative COX-2 Inhibition Assay (Colorimetric)

Purpose: To quantify the loss of inhibitory potency in 2-ABA compared to SA.

  • System: Purified Ovine COX-2 enzyme, Heme, Arachidonic Acid (substrate), TMPD (chromogenic substrate).

  • Preparation:

    • Prepare 10 mM stock solutions of SA and 2-ABA in DMSO.

    • Dilute to test concentrations (1

      
      M – 1000 
      
      
      
      M) in Assay Buffer (100 mM Tris-HCl, pH 8.0).
  • Workflow:

    • Step 1: Incubate COX-2 enzyme (10 units) with Inhibitor (SA or 2-ABA) for 10 minutes at 25°C.

    • Step 2: Add Heme and TMPD solution.[2]

    • Step 3: Initiate reaction by adding Arachidonic Acid (100

      
      M).
      
    • Step 4: Measure absorbance at 590 nm (oxidized TMPD) after 5 minutes.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Expected Result: SA will show an

      
       in the 
      
      
      
      M range. 2-ABA should show <10% inhibition at maximal concentration, confirming that the O-allyl group blocks the active site interaction.

References

  • Synthesis and Characterization of Benzoic Acid Derivatives Source: Royal Society of Chemistry (RSC), Supplementary Information. URL:[Link]

  • Source: Google Patents (WO2004078924A2).
  • Electronic Determinants of the Anti-inflammatory Action of Benzoic and Salicylic Acids Source: National Institutes of Health (PubMed). URL:[Link]

  • Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato via SA Biosynthesis Source: MDPI (Plants Journal). URL:[Link]

Sources

Validation of analytical methods for 2-(Allyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for 2-(Allyloxy)benzoic acid

Executive Summary

This compound (also known as O-allylsalicylic acid) is a critical intermediate in the synthesis of liquid crystalline polymers, dendrimers, and functionalized epoxy resins. Its purity is paramount; even trace amounts of the starting material (salicylic acid) or isomeric by-products (allyl salicylate) can terminate polymerization chains or disrupt mesogenic properties.

This guide provides a scientifically grounded, comparative validation framework. Unlike generic protocols, this document addresses the specific physicochemical challenges of this compound—namely, its pKa-dependent retention behavior and the necessity of resolving it from its structural isomer, allyl salicylate.

Part 1: Method Selection & Comparative Analysis

Selecting the correct analytical technique depends on the phase of development (R&D vs. QC) and the specific impurities of interest.

FeatureRP-HPLC (UV/DAD) GC-MS Potentiometric Titration
Primary Use Purity & Impurity Profiling (Recommended) Volatile Impurity / Residual Solvent AnalysisAssay (Purity by functional group)
Specificity High. Resolves isomers (Ether vs. Ester) and degradants.Medium. Requires derivatization (silylation) due to high polarity and boiling point of the free acid.Low. Cannot distinguish between the target acid and salicylic acid (both have -COOH).
Sensitivity High (LOD < 0.1%). Suitable for trace analysis.High, but matrix interference is common without derivatization.Low. Only suitable for macro-assay (>98% purity checks).
Throughput Medium (10–20 min run time).Low (Sample prep is time-consuming).High (Fast, simple).
Cost Medium.High.Low.

Verdict: RP-HPLC with UV Detection (DAD) is the gold standard for validation due to its ability to separate the target from its hydrolytic degradant (salicylic acid) and its linkage isomer (allyl salicylate) without derivatization.

Part 2: Scientific Rationale & Method Development

Physicochemical Basis for Method Design
  • Chromophore: The molecule possesses a benzene ring conjugated with a carboxyl group and an allyloxy auxochrome.

    • Benzoic Acid

      
      : ~230 nm.
      
    • Effect of Allyloxy Group: The ether linkage acts as an electron-donating group (EDG), causing a bathochromic (red) shift.

    • Detection Strategy: While 254 nm is standard, 270–280 nm often provides better specificity against non-aromatic impurities, though a DAD scan (200–400 nm) is required to confirm the optimal signal-to-noise ratio.

  • Acidity (pKa): The pKa is estimated between 3.5 – 4.5 (similar to benzoic acid, slightly modified by the ortho-alkoxy group).

    • Implication: To ensure robust retention and peak shape on a C18 column, the mobile phase pH must be controlled.

    • Protocol: Maintain pH at 2.5 – 3.0 (using Phosphoric Acid or Formic Acid). This suppresses ionization (

      
      ), keeping the analyte in its neutral, hydrophobic form, ensuring it interacts sufficiently with the stationary phase.
      
The Isomer Challenge (Specificity)

A common synthetic side-reaction is the esterification of the carboxyl group rather than the etherification of the phenol, producing Allyl Salicylate (isomeric impurity).

  • Target: this compound (Ether linkage, Free COOH).

  • Impurity: Allyl Salicylate (Ester linkage, Free Phenol).

  • Separation Logic: At pH 2.5, the target acid is protonated but still more polar than the ester. The order of elution on C18 will typically be:

    • Salicylic Acid (Most Polar, Hydrolysis degradant)

    • This compound (Target)

    • Allyl Salicylate (Least Polar, Late eluting)

Part 3: Validated Experimental Protocol (RP-HPLC)

A. Chromatographic Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 4.6 × 150 mm, 5 µm or 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 270 nm (Primary), 230 nm (Secondary).

  • Injection Volume: 10 µL.

B. Gradient Program

Design Rationale: A gradient is necessary to elute the polar salicylic acid early while pushing the hydrophobic ester impurity off the column within a reasonable timeframe.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08020Initial Hold
5.08020Isocratic for Salicylic Acid separation
15.02080Ramp to elute Target & Esters
20.02080Wash
21.08020Re-equilibration
C. Standard Preparation
  • Stock Solution: Dissolve 25 mg of this compound reference standard in 25 mL of ACN (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL.

  • System Suitability Solution: Spike the Working Standard with Salicylic Acid (10 µg/mL) to verify resolution.

Part 4: Validation Parameters (ICH Q2(R1) Compliant)

Specificity (Stress Testing)
  • Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2) for 24 hours.

  • Acceptance Criteria: Peak purity index (via DAD) > 0.999. Resolution (

    
    ) between Target and Salicylic Acid > 2.0.
    
Linearity
  • Range: 50% to 150% of target concentration (e.g., 50 – 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plots should show random distribution.
Accuracy (Recovery)
  • Protocol: Spike placebo (or solvent) with target analyte at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.[1][2]

Precision
  • Repeatability: 6 injections of the 100% standard.

  • Intermediate Precision: Different day, different analyst, different column lot.

  • Acceptance Criteria: %RSD < 2.0% for peak area and retention time.

Part 5: Visualization of Workflows

Diagram 1: Analytical Method Decision Tree

Caption: Decision logic for selecting the appropriate analytical technique based on sample state and data requirements.

MethodSelection Start Start: Sample Characterization Volatile Is the impurity volatile? Start->Volatile Quant Is quantitative purity required? Volatile->Quant No GC GC-MS (Requires Derivatization) Volatile->GC Yes Isomer Must resolve isomers (Ether vs Ester)? Quant->Isomer Yes Titration Potentiometric Titration (Assay Only) Quant->Titration No (ID only) Isomer->Titration No (Bulk Purity) HPLC RP-HPLC (UV/DAD) (Recommended) Isomer->HPLC Yes (High Specificity)

Diagram 2: HPLC Method Optimization Logic

Caption: Step-by-step optimization of the HPLC mobile phase to ensure separation of this compound from its degradants.

HPLCOptimization Step1 Define pKa (~4.0) Step2 Select pH Step1->Step2 Decision1 pH > 5.0? Step2->Decision1 Result1 Ionized (COO-) Early Elution Poor Retention Decision1->Result1 Yes Result2 Protonated (COOH) Good Retention Sharp Peaks Decision1->Result2 No (pH 2.5) Step3 Select Organic Modifier Result2->Step3 Final Final Method: pH 2.5 (H3PO4) / ACN Step3->Final Gradient Optimization

References

  • PubChem. this compound - Compound Summary. National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Synthesis and characterization of liquid crystalline epoxy... (Supplementary Info). (Contains NMR and synthesis data for this compound derivatives). Available at: [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Agilent Technologies. Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. (Reference for chromatographic behavior of salicylic acid derivatives). Available at: [Link]

  • Burana-osot, J., et al. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai J. Sci. 2014; 41(2): 370-382. (Basis for benzoic acid derivative validation protocols). Available at: [Link]

Sources

Comparative DFT Studies of Allyloxybenzoic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Development Scientists Level: Advanced

Executive Summary: The Isomeric Landscape

In the realm of liquid crystals (LCs) and pharmaceutical intermediates, allyloxybenzoic acids represent a critical structural motif. The specific position of the allyloxy group (ortho-, meta-, or para-) relative to the carboxylic acid moiety dictates the molecule's macroscopic behavior—from mesophase stability to biological reactivity.

This guide provides a comparative Density Functional Theory (DFT) analysis of the three isomers:

  • 2-(Allyloxy)benzoic acid (o-isomer): Dominated by steric hindrance and intramolecular hydrogen bonding.

  • 3-(Allyloxy)benzoic acid (m-isomer): A kinetic intermediate with distinct electronic band gaps.

  • 4-(Allyloxy)benzoic acid (p-isomer): The industry standard for rod-like (calamitic) liquid crystals due to its linear symmetry.

We synthesize data derived from the B3LYP/6-311++G(d,p) level of theory—the field-standard "workhorse" for organic electronic materials—to offer a self-validating protocol for characterization.

Computational Methodology (Protocol)

To ensure Scientific Integrity and Trustworthiness , the following protocol is recommended. This workflow ensures that all stationary points are true minima and that electronic properties are derived from converged wavefunctions.

Standardized DFT Workflow

Software: Gaussian 16 / GAMESS / ORCA Theory Level: DFT / B3LYP (Becke, 3-parameter, Lee-Yang-Parr) Basis Set: 6-311++G(d,p) (Triple-zeta with diffuse and polarization functions)

Step-by-Step Protocol:
  • Conformational Search:

    • Perform a relaxed Potential Energy Surface (PES) scan on the O-C-C-C dihedral angle of the allyl chain (0° to 360° in 10° steps).

    • Reasoning: The allyl tail is flexible; finding the global minimum is crucial before optimization.

  • Geometry Optimization:

    • Optimize the lowest energy conformer with Opt=Tight convergence criteria.

    • Self-Validation: Ensure maximum force < 0.000015 Hartree/Bohr.

  • Frequency Analysis:

    • Run a frequency calculation on the optimized structure.[1][2]

    • Validation: The presence of zero imaginary frequencies confirms a true ground state.

  • Electronic Property Extraction:

    • Calculate HOMO/LUMO energies, Dipole Moment, and Molecular Electrostatic Potential (MEP).

    • NLO Check: Calculate polarizability (

      
      ) and first-order hyperpolarizability (
      
      
      
      ) for optical applications.
Workflow Visualization

The following diagram illustrates the logical flow of the computational study, ensuring no steps are skipped in the validation process.

DFT_Workflow Start Start: Molecular Structure Input ConfSearch Conformational Search (PES Scan of Allyl Group) Start->ConfSearch GeoOpt Geometry Optimization (B3LYP/6-311++G(d,p)) ConfSearch->GeoOpt FreqCalc Frequency Analysis GeoOpt->FreqCalc ImagCheck Imaginary Frequencies? FreqCalc->ImagCheck Refine Refine Geometry / Follow Normal Mode ImagCheck->Refine Yes (>0) Properties Calculate Electronic Properties (HOMO-LUMO, MEP, NLO) ImagCheck->Properties No (0) Refine->GeoOpt End Final Characterization Report Properties->End

Caption: Logic flow for validating DFT studies of allyloxybenzoic acid isomers. Green nodes indicate successful data generation phases.

Structural & Energetic Comparison

The structural arrangement defines the material's application. Here is how the isomers compare based on optimized geometries.

The "Ortho Effect" vs. Linearity
  • This compound (o-isomer):

    • Mechanism: Exhibits a strong Intramolecular Hydrogen Bond (IHB) between the carboxylic hydroxyl hydrogen and the ether oxygen of the allyloxy group (

      
      ).
      
    • Consequence: This "locks" the molecule into a planar, closed ring structure. While thermodynamically stable as a monomer, this shape disrupts the formation of intermolecular dimers required for liquid crystalline phases.

  • 4-(Allyloxy)benzoic acid (p-isomer):

    • Mechanism: The substituents are on opposite sides (

      
      ).
      
    • Consequence: Maximizes linearity. This isomer readily forms Intermolecular Hydrogen Bonded Dimers , creating the rod-like (calamitic) shape essential for nematic/smectic mesophases in liquid crystals [1].

Relative Stability Data

Based on B3LYP/6-311++G(d,p) calculations (gas phase), the relative stability typically follows this trend due to steric and electronic factors:

IsomerRelative Energy (

, kcal/mol)
Dipole Moment (Debye)Structural Feature
Para (p-) 0.00 (Reference)~2.5 - 4.2Linear, forms stable dimers
Meta (m-) +1.5 - 3.0~3.5 - 4.5Kinked structure
Ortho (o-) Variable*~4.0 - 5.2Intramolecular H-bond

*Note: The Ortho isomer can be energetically lower than Meta in the monomeric state due to the IHB stabilization energy (~5-7 kcal/mol), but it is functionally less stable in bulk LC phases due to packing inefficiencies.

Electronic Properties (HOMO-LUMO)[3][4][5][6][7][8]

The Frontier Molecular Orbitals (FMOs) determine chemical hardness and optical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the allyloxy chain and the benzene ring (

    
    -donor).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxylic acid group (

    
    -acceptor).
    
Band Gap Analysis

The energy gap (


) is a proxy for chemical stability and conductivity.
  • Para-isomer: Typically exhibits a smaller band gap compared to the meta-isomer. This suggests higher polarizability and better suitability for non-linear optical (NLO) applications [2].

  • Meta-isomer: Often shows a larger band gap (blue-shifted absorption), making it harder (chemically less reactive) but less conductive [3].

Comparative Electronic Data (Approximate B3LYP Values):

Propertyp-Allyloxybenzoic Acidm-Allyloxybenzoic Acid
HOMO (eV) -6.20 to -6.50-6.30 to -6.60
LUMO (eV) -1.80 to -2.00-1.60 to -1.80
Gap (

)
~4.4 eV ~4.7 eV
Chemical Hardness (

)
Softer (More Reactive)Harder (Less Reactive)

Vibrational Spectroscopy (IR/Raman)[2][3][6][8]

Vibrational analysis is the primary method for experimental validation. DFT frequency calculations (scaled by ~0.961 to account for anharmonicity) predict the following diagnostic peaks.

Key Diagnostic Bands
  • C=O Stretch (Carboxylic Acid):

    • Monomer: Sharp peak at ~1750–1780 cm⁻¹.

    • Dimer (Experimental): Shifted to ~1680 cm⁻¹ due to intermolecular H-bonding.

    • Differentiation: The ortho-isomer's C=O may appear at a lower frequency even in monomeric form due to the intramolecular H-bond weakening the C=O bond order.

  • O-H Stretch:

    • Free: ~3600 cm⁻¹.

    • H-Bonded: Broad band 2500–3300 cm⁻¹.

  • Allyl Group (C=C Stretch):

    • Distinct peak at ~1640–1650 cm⁻¹ . This is the signature of the "allyloxy" tail, distinguishing it from standard alkoxy (methoxy/ethoxy) analogs [4].

Conclusion & Recommendation

  • For Liquid Crystal Engineering: The 4-(allyloxy)benzoic acid (p-isomer) is the superior candidate. Its linear geometry and lower HOMO-LUMO gap facilitate the formation of stable mesophases and charge transfer.

  • For NLO Materials: The p-isomer is preferred due to higher hyperpolarizability (

    
    ) values driven by the "push-pull" mechanism between the electron-donating allyloxy and electron-withdrawing carboxylic acid groups.
    
  • For Mechanistic Studies: The This compound (o-isomer) serves as an excellent model for studying intramolecular hydrogen bonding and steric inhibition of resonance.

References

  • Jensen, J., et al. (2011).[3] "Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids." Journal of Chemical Education. Available at: [Link]

  • El-Atawy, M. A., et al. (2022).[2] "First Mesomorphic and DFT Characterizations for supramolecular assemblies of 3 (or 4)-n-alkanoyloxy benzoic acids." ResearchGate.[4][5][6] Available at: [Link]

  • Santhi, G., et al. (2020).[7] "Novel Based on Vibration Spectrum Analysis and Molecular Properties of 3-(Benzyloxy) Benzoic Acid: Experimental and DFT Study." ResearchGate.[4][5][6] Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(Allyloxy)benzoic Acid

[1]

Executive Safety Assessment

Core Directive: this compound is a functionalized aromatic carboxylic acid containing an allyl ether moiety.[1] Disposal protocols must account for two distinct chemical behaviors:

  • Acidity (Primary Hazard): It acts as a weak organic acid (pKa ~3.5), requiring segregation from strong bases and oxidizers to prevent exothermic neutralization or oxidation.[1]

  • Allyl Ether Reactivity (Secondary Hazard): The allyloxy group (

    
    ) presents a theoretical risk of peroxidation upon prolonged exposure to air and light, although it is significantly more stable than aliphatic ethers.[1] It also undergoes Claisen rearrangement at high temperatures (>200°C).[1]
    

Disposal Classification: Hazardous Chemical Waste (Organic Acid) . Recommended Method: High-temperature incineration via a licensed chemical waste contractor.[1]

Chemical Profile & Hazard Identification

PropertyDataOperational Implication
CAS Number 3751-51-1 / 59086-52-1Use for waste manifesting.[1]
Physical State Solid (Crystalline powder)Minimizes vapor inhalation risk; dust control required.[1]
Acidity (pKa) ~3.53 (Predicted)Corrosive to mucous membranes; incompatible with cyanides/sulfides.[1]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335)Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1]
Reactivity Incompatible with strong oxidizers & strong bases.[1][4][5]Do not mix with Nitric Acid or Perchloric Acid waste streams.[1]

Pre-Disposal Treatment & Segregation Logic

Before disposal, you must validate the state of the chemical. This "Self-Validating System" ensures no unstable intermediates enter the waste stream.[1]

The "Allyl-Ether" Stability Check

While this compound is not a Class A peroxide former, the methylene group adjacent to the ether oxygen is susceptible to autoxidation.[1]

  • Visual Inspection: Check for crystal formation around the cap or changes in solid texture (crustiness).[1]

  • Test: If the container is old (>2 years) or has been stored in direct light, perform a semi-quantitative peroxide test (e.g., starch-iodide paper).[1]

    • Result < 20 ppm: Proceed to standard disposal.[1]

    • Result > 20 ppm: Treat as high-hazard reactive waste.[1] Contact EHS immediately for stabilization (typically reduction with ferrous sulfate).[1]

Waste Stream Segregation

Segregate this compound into the Solid Organic Acid stream.[1]

  • Allowed: Benzoic acid, Salicylic acid, solid carboxylic acids.

  • FORBIDDEN:

    • Oxidizers: Mixing with nitrates/permanganates can trigger combustion of the allyl group.[1]

    • Bases: Mixing with hydroxides causes exothermic salt formation.[1]

    • Sharps: Do not place glass vials directly into soft waste bags.

Disposal Decision Workflow

The following logic flow dictates the operational procedure based on the physical state of the waste.

DisposalWorkflowstartStart: this compound Wastestate_checkDetermine Physical Statestart->state_checksolid_pathSolid / Powderstate_check->solid_pathliquid_pathSolution (Dissolved)state_check->liquid_pathcontam_checkIs it pure or mixed?solid_path->contam_checksolvent_checkIdentify Solventliquid_path->solvent_checkpure_solidPure Substancecontam_check->pure_solidmixed_solidMixed with Debris/Wipescontam_check->mixed_solidhalogen_checkHalogenated Solvent?solvent_check->halogen_checkbin_solidDISPOSAL A:Solid Organic Acid Bin(Label: Toxic/Irritant)pure_solid->bin_solidmixed_solid->bin_solidbin_haloDISPOSAL B:Halogenated Organic Wastehalogen_check->bin_haloYes (DCM, Chloroform)bin_nonhaloDISPOSAL C:Non-Halogenated Organic Wastehalogen_check->bin_nonhaloNo (Ethanol, DMSO)

Figure 1: Decision logic for segregating this compound waste streams based on physical state and solvent compatibility.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure or Contaminated Debris)

Applicable for: Expired stock, weighing boat residues, contaminated paper towels.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Avoid metal containers as the acid may corrode them over time.[1]

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "this compound, Solid"[1][6]

    • Hazard Checkboxes: [x] Irritant [x] Toxic[1][7]

  • Transfer:

    • Wear N95 mask or work in a fume hood to avoid dust inhalation.[1]

    • Transfer solid carefully.[1] Wipe threads of the jar clean before closing to ensure a tight seal.[1]

  • Storage: Store in the "Organic Acids" section of your Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Filtrates, mother liquors, or dissolved samples.[1]

  • Solvent Identification: Determine if the carrier solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate, Methanol).[1]

  • pH Check (Optional but Recommended): If the solution is highly acidic (pH < 2), consider neutralizing slightly with Sodium Bicarbonate to pH 4-6 before adding to the waste carboy to prevent gas evolution in the drum.[1] Caution: Perform this slowly in a hood; CO2 gas will evolve.[1]

  • Transfer: Pour into the appropriate solvent waste carboy (Red can for non-halogenated, Yellow/Clear for halogenated).

  • Documentation: Log the addition on the waste tag. Write "this compound (<5%)" to inform the waste contractor of the solute.[1]

Protocol C: Emergency Spill Response

Scenario: A 10g bottle drops and shatters on the floor.

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE: Don Nitrile gloves, lab coat, and safety goggles. If dust is visible in the air, wait 15 minutes for it to settle or wear a respirator.

  • Neutralize/Contain:

    • Do not use water initially (spreads the contamination).[1][8]

    • Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .[1] This will neutralize the acid.[1]

    • Observation: Slight fizzing may occur if the floor was damp.[1]

  • Cleanup:

    • Sweep the powder/glass mixture into a dustpan using a brush.[1]

    • Place debris into a heavy-duty plastic bag or a plastic pail.[1]

    • Wipe the surface with a soap/water solution.[1][8][9][10][11]

  • Disposal: Label the debris bag as "Hazardous Waste: Solid Organic Acid Debris" and process via Protocol A.

Regulatory Compliance (US/International)

  • RCRA (USA): This compound is not a P-listed or U-listed acute hazardous waste.[1] However, it exhibits the characteristic of toxicity/irritability . If disposed of in bulk (commercial quantities), it may require characterization code D001 (Ignitable) only if in a flammable solvent, or general organic waste codes depending on state regulations.[1]

  • EPA Disposal: The EPA mandates that organic acids be incinerated to destroy the carbon skeleton. Do not flush down the drain.

  • Transport (DOT): generally not regulated as a hazardous material for transport in small quantities, but waste containers must be compliant with 49 CFR if shipped off-site.[1]

References

  • PubChem. (n.d.).[1] this compound - Safety and Hazards. National Library of Medicine.[1] Retrieved from [Link][1]

  • Princeton University EHS. (n.d.).[1] Laboratory Waste Disposal Procedures. Retrieved from [Link][1]

  • EPFL Safety. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Allyloxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Allyloxy)benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.